Diethyl 1,1-cyclopropanedicarboxylate
描述
Structure
3D Structure
属性
IUPAC Name |
diethyl cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-7(10)9(5-6-9)8(11)13-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUCZOHNYSLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165984 | |
| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-02-0 | |
| Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1559-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl cyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl 1,1-cyclopropanedicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56NXJ5UMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,1-cyclopropanedicarboxylate, with the CAS Registry Number 1559-02-0 , is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of a variety of more complex molecules.[1][2] Its unique strained cyclopropane ring and dual ester functionalities make it a valuable building block in organic chemistry, particularly in the pharmaceutical and fine chemical industries.[3][4] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, key applications, and safety information.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid.[1][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1559-02-0 | [1][2][3][6][7][8][9] |
| Molecular Formula | C₉H₁₄O₄ | [2][6][7][9] |
| Molecular Weight | 186.21 g/mol | [2][6][7][9] |
| Appearance | Clear colorless liquid | [1][2][9] |
| Boiling Point | 134-136 °C (lit.) | [1][9] |
| 94-96 °C / 10 mmHg (lit.) | [1][9][10] | |
| Density | 1.055 g/mL at 25 °C (lit.) | [1][9][10] |
| Refractive Index (n20/D) | 1.433 (lit.) | [1][9][10] |
| Flash Point | 87 °C (189 °F) - closed cup | [5][10] |
| IUPAC Name | diethyl cyclopropane-1,1-dicarboxylate | [5][7][8] |
| Synonyms | 1,1-Bis(ethoxycarbonyl)cyclopropane, 1,1-Dicarbethoxycyclopropane | [2][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across various databases.
Table 2: Spectroscopic Data Summary
| Technique | Data Availability |
| ¹H NMR | Spectra available[7][11] |
| ¹³C NMR | Spectra available[12] |
| Mass Spectrometry (GC-MS) | Data available[7] |
| Infrared (IR) Spectroscopy | Spectra available[7] |
| Raman Spectroscopy | Data available[7] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of diethyl malonate with a 1,2-dihaloethane, typically in the presence of a base. A common and effective method is detailed below.
Experimental Protocol: Synthesis from Diethyl Malonate and 1,2-Dibromoethane
This protocol is adapted from a commonly cited synthetic method.[1]
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), finely ground
-
Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium bromide (Bu₄NBr) - Phase Transfer Catalyst
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
5 L four-necked round-bottom flask
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the 5 L four-necked round-bottom flask, dissolve diethyl malonate (300 g, 1.87 mol) and 1,2-dibromoethane (634.5 g, 3.38 mol) in DMSO (1.5 L).[1]
-
To this solution, add K₂CO₃ (1020 g, 7.39 mol) and Bu₄NBr (6.4 g, 19 mmol).[1]
-
Stir the reaction mixture vigorously at room temperature for 48 hours.[1]
-
Upon completion of the reaction, quench the reaction by adding 2 L of water.[1]
-
Extract the aqueous mixture with EtOAc (3 x 1.5 L).[1]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
The crude product can be purified by fractional distillation under vacuum (94-96 °C at 10 mmHg) to yield this compound as a clear oil.[1][10]
Logical Workflow for Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable precursor in the synthesis of various pharmaceutical agents and other complex organic molecules. Its cyclopropane ring can undergo ring-opening reactions with nucleophiles, providing access to a range of functionalized products.[1][10]
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of several notable drugs:
-
Montelukast: An anti-asthmatic drug. The synthesis of a key side-chain precursor, 1,1-cyclopropanedimethanol, is achieved through the reduction of this compound.[3][13]
-
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID). This compound is utilized in the construction of the core structure of this pharmaceutical.[3]
-
Foretinib: A tyrosine kinase inhibitor used in cancer therapy. The synthesis involves the selective hydrolysis and amidation of this compound.[13]
Signaling Pathway Involvement (Conceptual)
While this compound itself is not directly involved in signaling pathways, its end-products are. For instance, Montelukast, synthesized from this precursor, is a leukotriene receptor antagonist.
Caption: Synthetic utility of this compound in producing key pharmaceutical agents.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
Table 3: Safety Information
| Hazard | Description | Precautionary Measures | Reference(s) |
| Irritation | Irritating to eyes, respiratory system, and skin. | Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing vapor. | [9] |
| Flammability | Combustible liquid. | Keep away from heat and open flames. | [5][10] |
| Ingestion | Do not ingest. If swallowed, seek immediate medical assistance. | Wash hands thoroughly after handling. | [14] |
| Storage | Keep in a dry, cool, and well-ventilated place in a tightly closed container. | [14] | |
| Incompatible Materials | Acids, bases, reducing agents, and oxidizing agents. | [14] |
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[14]
Conclusion
This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-established synthesis and versatile reactivity provide a reliable pathway to a variety of important compounds, most notably in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage this valuable chemical building block.
References
- 1. This compound | 1559-02-0 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound-1559-02-0 [ganeshremedies.com]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl cyclopropane-1,1-dicarboxylate | Fisher Scientific [fishersci.ca]
- 6. This compound [webbook.nist.gov]
- 7. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. H56568.03 [thermofisher.com]
- 9. chembk.com [chembk.com]
- 10. Diethyl cyclopropane-1,1-dicarboxylate 97 1559-02-0 [sigmaaldrich.com]
- 11. This compound(1559-02-0) 1H NMR spectrum [chemicalbook.com]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of Diethyl 1,1-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Diethyl 1,1-cyclopropanedicarboxylate (CAS No: 1559-02-0), a valuable intermediate in organic synthesis.[1] The information is curated for professionals in research and development who require precise data for experimental design, process scale-up, and safety assessments.
Core Physical and Chemical Data
This compound is typically a clear, colorless liquid or oil at room temperature.[2][3][4] It is recognized for its role in organic synthesis, particularly in reactions involving ring-opening additions with various nucleophiles.[3][5][6]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound based on cited literature values.
| Property | Value | Conditions | Citations |
| Molecular Formula | C₉H₁₄O₄ | [4][7][8] | |
| Molecular Weight | 186.21 g/mol | [4][6][7] | |
| Boiling Point | 94-96 °C | at 10 mmHg | [2][5][7][9] |
| Density | 1.055 g/mL | at 25 °C | [2][5][7][9] |
| Refractive Index (n_D) | 1.433 | at 20 °C | [2][5][7][9] |
| Flash Point | 87 °C (188.6 °F) | Closed Cup | [6][7] |
| Vapor Pressure | 0.121 mmHg | at 25 °C | [9] |
| Solubility | Slightly Soluble | Acetone, Chloroform, Methanol | [2][9] |
| Appearance | Clear Colorless Liquid/Oil | [2][3][4] |
Note: Some sources cite a melting point of 134-136 °C, which is inconsistent with its described state as a liquid at room temperature.[2][3][9] This is likely an error in those specific data compilations.
Experimental Protocols and Methodologies
While detailed experimental reports for the determination of each physical property for this specific compound are not publicly available, the "(lit.)" designation indicates that these values are derived from established scientific literature. The standard methodologies for measuring these properties are well-documented.
1. Boiling Point Determination: The boiling point is reported at reduced pressure (10 mmHg), which is a standard technique for compounds that may decompose or oxidize at their atmospheric boiling point.
-
General Protocol (Distillation): A sample of the compound is placed in a distillation flask connected to a vacuum source and a manometer. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., when the liquid boils and condenses steadily) is recorded along with the corresponding pressure. The synthesis of this compound often concludes with purification via vacuum distillation.[3]
2. Density Measurement: Density is typically determined using a pycnometer or a digital densitometer at a specified temperature (25 °C).
-
General Protocol (Pycnometer):
-
The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured.
-
The pycnometer is filled with the sample liquid, and its mass is measured again.
-
The temperature of the sample is controlled and recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3. Refractive Index Measurement: The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity. It is measured using a refractometer.
-
General Protocol (Abbe Refractometer):
-
A few drops of the liquid sample are placed on the prism of the Abbe refractometer.
-
The temperature is controlled to 20 °C using a water bath.
-
Light from a sodium lamp (D-line, 589 nm) is passed through the sample.
-
The instrument is adjusted until the boundary between the light and dark regions aligns with the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
4. Flash Point Determination: The flash point was determined using a closed-cup method, which is a standard procedure for assessing the flammability of liquids.[6]
-
General Protocol (Closed-Cup Method):
-
The liquid is placed in a sealed cup (the "closed cup") and slowly heated.
-
The vapor produced above the liquid is periodically exposed to an ignition source.
-
The flash point is the lowest temperature at which the vapor ignites to produce a brief flash.
-
5. Purification Method: A common purification method for this compound is fractional distillation under reduced pressure, which separates the compound from impurities with different boiling points.[3]
Structure-Property Relationship Visualization
The following diagram illustrates the logical relationship between the molecular structure of this compound and its primary physical properties.
Caption: Relationship between molecular identity and key physical properties.
References
- 1. This compound-1559-02-0 [ganeshremedies.com]
- 2. This compound CAS#: 1559-02-0 [amp.chemicalbook.com]
- 3. This compound | 1559-02-0 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Diethyl cyclopropane-1,1-dicarboxylate 97 1559-02-0 [sigmaaldrich.com]
- 6. 1,1-环丙基二羧酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Diethyl cyclopropane-1,1-dicarboxylate | Fisher Scientific [fishersci.ca]
- 8. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide to the Molecular Structure and Applications of Diethyl 1,1-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 1,1-cyclopropanedicarboxylate is a key organic compound featuring a strained three-membered cyclopropane ring geminally substituted with two ethyl ester groups. This unique structural motif imparts valuable reactivity and conformational rigidity, making it a significant building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical and spectroscopic properties, detailed synthesis protocols, and its crucial role as a precursor in the synthesis of prominent pharmaceutical agents. Particular attention is given to the influence of the cyclopropane moiety on the biological activity of resulting drug molecules, such as Montelukast and Ketorolac. Experimental methodologies for its synthesis and characterization are detailed to facilitate its application in research and development.
Molecular Structure and Identification
This compound is a colorless liquid with the molecular formula C₉H₁₄O₄.[1] Its structure is characterized by a central cyclopropane ring with two diethyl carboxylate groups attached to the same carbon atom.
References
An In-depth Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate
Introduction: Diethyl 1,1-cyclopropanedicarboxylate, a colorless oily liquid, is a versatile and pivotal intermediate in organic synthesis.[1][2] Its unique strained cyclopropane ring structure combined with two ester functionalities makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, particularly tailored for professionals in research, chemical synthesis, and drug development.
Chemical Identity and Nomenclature
The standard and systematic name for this compound according to IUPAC nomenclature is diethyl cyclopropane-1,1-dicarboxylate .[3][4] It is also commonly referred to by other synonyms.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | diethyl cyclopropane-1,1-dicarboxylate | [3][5] |
| CAS Number | 1559-02-0 | [3][4] |
| Molecular Formula | C₉H₁₄O₄ | [3][4] |
| Molecular Weight | 186.21 g/mol | [1] |
| InChI Key | KYYUCZOHNYSLFV-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | CCOC(=O)C1(CC1)C(=O)OCC | [5] |
| Synonyms | 1,1-Bis(ethoxycarbonyl)cyclopropane, Diethyl cyclopropane-1,1-dicarboxylate, 1,1-Cyclopropanedicarboxylic acid diethyl ester |[1][3][6] |
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Appearance | Clear colorless liquid/oil | [1][7] |
| Boiling Point | 94-96 °C at 10 mmHg | [7][8] |
| Density | 1.055 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.433 | [7][8] |
| Flash Point | 87 °C (188.6 °F) - closed cup |
| Storage Temperature | 2-8°C (Refrigerator) |[1] |
Synthesis
The most common and industrially significant method for synthesizing this compound involves the reaction of diethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[9][10] This reaction is a classic example of an intramolecular double alkylation.
The following protocol is adapted from a reported synthesis procedure.[7]
Materials:
-
Diethyl malonate (1.87 mol)
-
1,2-dibromoethane (3.38 mol)
-
Potassium carbonate (K₂CO₃) (7.39 mol)
-
Tetrabutylammonium bromide (Bu₄NBr) (19 mmol) - as a phase-transfer catalyst
-
Dimethyl sulfoxide (DMSO) (1.5 L)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a 5 L four-necked round-bottom flask, dissolve diethyl malonate and 1,2-dibromoethane in DMSO.
-
Add potassium carbonate and tetrabutylammonium bromide to the solution.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Upon completion, quench the reaction by adding 2 L of water.
-
Extract the aqueous mixture three times with 1.5 L portions of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by vacuum distillation at 5-10 mmHg and 64-65°C to yield the final product as an oil.[7]
Applications in Drug Development and Organic Synthesis
This compound is a crucial starting material for various active pharmaceutical ingredients (APIs) and serves as a versatile intermediate for introducing the cyclopropane moiety into molecular structures.[2][11] Its strained ring can undergo ring-opening addition reactions with various nucleophiles, providing pathways to diverse chemical scaffolds.[7]
This compound is a key intermediate in the synthesis of several important drugs:
-
Montelukast: An asthma medication and leukotriene receptor antagonist.[2][11][12]
-
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID).[11][12]
-
Foretinib: A dual tyrosine kinase inhibitor investigated for cancer therapy.[2]
Beyond pharmaceuticals, it is used in the agrochemical industry as a building block for new pesticides and herbicides.[12] It is also employed in polymer synthesis, where ring-opening polymerization can create novel polymer backbones.[2]
Spectroscopic Data
Characterization of this compound is routinely performed using standard spectroscopic methods. Spectral data is available through various chemical databases.[1][13]
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl ester groups (a triplet and a quartet) and the diastereotopic methylene protons of the cyclopropane ring.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons, the quaternary cyclopropane carbon, the methylene carbons of the ethyl groups and the cyclopropane ring, and the methyl carbons.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for structural confirmation.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band for the C=O stretching of the ester groups.
Safety and Handling
This compound is classified as a combustible liquid. Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is recommended. In case of insufficient ventilation, a suitable respirator (e.g., type ABEK EN14387 filter) should be used.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. It is typically stored in a refrigerator.[1]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page loading... [guidechem.com]
- 3. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. H56568.03 [thermofisher.cn]
- 6. Diethyl cyclopropane-1,1-dicarboxylate | Fisher Scientific [fishersci.ca]
- 7. This compound | 1559-02-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 10. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 11. This compound-1559-02-0 [ganeshremedies.com]
- 12. nbinno.com [nbinno.com]
- 13. This compound(1559-02-0) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of diethyl 1,1-cyclopropanedicarboxylate, a critical intermediate in the pharmaceutical industry for the production of drugs such as Montelukast and Foretinib.[1][2][3] The synthesis is primarily achieved through the cyclopropanation of diethyl malonate with a 1,2-dihaloethane. This guide covers the underlying reaction mechanism, a comparative summary of various experimental conditions, a detailed experimental protocol, and a visual representation of the chemical pathway.
Reaction Mechanism and Core Principles
The synthesis of this compound from diethyl malonate is a classic example of a double alkylation reaction, specifically a Michael-Initiated Ring Closure (MIRC).[4][5] The overall mechanism involves two sequential nucleophilic substitution (SN2) reactions.
The process begins with the deprotonation of diethyl malonate at the α-carbon. The protons on this carbon are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.[6][7] A sufficiently strong base, such as sodium ethoxide or potassium carbonate, is used to generate the malonate enolate.[6][8]
This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane), displacing a halide ion in the first SN2 alkylation step.[6] The resulting intermediate, a diethyl 2-haloethylmalonate, still possesses one acidic α-hydrogen.[9]
The base then removes this second acidic proton, creating a new enolate. This is followed by an intramolecular SN2 reaction, where the carbanion attacks the carbon bearing the remaining halide, displacing it and forming the stable three-membered cyclopropane ring.[6][7]
To enhance reaction rates and yields, particularly when using less reactive dihalides like 1,2-dichloroethane, phase transfer catalysis is often employed.[10][11][12] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the malonate enolate from an aqueous or solid phase to the organic phase where the alkylating agent resides.[12]
Quantitative Data Summary
The synthesis has been optimized under various conditions. The choice of base, solvent, and alkylating agent significantly impacts reaction time and yield. The following table summarizes quantitative data from several reported procedures.
| Starting Material (Molar Eq.) | Dihaloalkane (Molar Eq.) | Base (Molar Eq.) | Catalyst (Molar Eq.) | Solvent | Temp. | Time | Yield (%) | Reference |
| Diethyl Malonate (1) | 1,2-Dibromoethane (1.5) | 50% aq. NaOH | Triethylbenzylammonium Chloride (0.1) | Water | 25°C | 2h | 66-73 (as diacid) | [10] |
| Diethyl Malonate (1) | 1,2-Dichloroethane (1.3) | K₂CO₃ (2.2) | NaI (0.1) | DMF | Reflux | N/A | 93 (crude) | [1] |
| Dimethyl Malonate (1) | 1,2-Dibromoethane (4) | K₂CO₃ (2.4) | None | DMF | N/A | 22h | 73 | [11] |
| Diethyl Malonate (1) | 1,2-Dibromoethane (1.3) | K₂CO₃ (2.5) | Tetrabutylammonium Bromide (0.005) | DMF | 20°C | 16h | 89 | [13] |
| Diethyl Malonate (1) | Trimethylene Chlorobromide (1) | NaOEt (2) | None | Ethanol | Reflux | ~2.25h | 53-55 | [8] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound using a phase transfer catalyst, adapted from a high-yield procedure.[13]
Materials and Equipment:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add diethyl malonate (17 mmol, 1.0 eq.), anhydrous potassium carbonate (42 mmol, 2.5 eq.), and tetrabutylammonium bromide (0.08 mmol, 0.005 eq.) in N,N-dimethylformamide (DMF).
-
To this suspension, add 1,2-dibromoethane (22 mmol, 1.3 eq.).
-
Stir the resulting mixture vigorously at room temperature (20°C) for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, evaporate the DMF under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water to remove any remaining DMF and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as a colorless oil.[13] The reported yield for this procedure is 89%.[13] Further purification can be achieved by vacuum distillation.[11]
Visualization of Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis, from the initial deprotonation to the final intramolecular cyclization.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step chemical mechanism of cyclopropanation.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound-1559-02-0 [ganeshremedies.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide to the Spectral Data of Diethyl 1,1-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for diethyl 1,1-cyclopropanedicarboxylate. Detailed experimental protocols and visualizations of its synthetic pathway are included to support researchers in its identification, characterization, and application in organic synthesis and drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet | 4H | -OCH₂ CH₃ |
| ~1.43 | Singlet | 4H | Cyclopropane CH₂ |
| ~1.28 | Triplet | 6H | -OCH₂CH₃ |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| 171.1 | C =O |
| 61.5 | -OCH₂ CH₃ |
| 31.1 | C (CO₂Et)₂ |
| 16.5 | Cyclopropane CH₂ |
| 14.1 | -OCH₂CH₃ |
Table 2: ¹³C NMR spectral data for this compound.
Infrared (IR) Spectral Data
The IR spectrum was obtained from a neat liquid sample. The table below lists the major absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2984 | Medium | C-H stretch (aliphatic) |
| 1729 | Strong | C=O stretch (ester) |
| 1301 | Strong | C-O stretch (ester) |
| 1183 | Strong | C-O stretch (ester) |
| 1030 | Medium | C-C stretch (cyclopropane) |
Table 3: Key IR absorption bands for this compound.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Sample Preparation: For analysis as a neat liquid, a single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.
Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to this compound.
Caption: Synthesis workflow for this compound.
The Genesis of a Key Synthetic Building Block: A Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 1,1-cyclopropanedicarboxylate, a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients, has a rich history spanning over a century. This guide provides an in-depth exploration of its discovery and the evolution of its synthesis. We will detail the seminal experimental protocols, from the initial low-yield Perkin reaction to modern, highly efficient methods. Quantitative data is presented in structured tables for clear comparison, and a logical workflow of its synthetic development is visualized to illuminate the progression of chemical innovation.
Introduction
This compound (CAS No. 1559-02-0) is a valuable intermediate in organic synthesis, prized for the reactive and stereochemically defined three-membered ring it provides. Its utility is prominent in the synthesis of pharmaceuticals such as Montelukast and Ketorolac. The journey from its initial discovery to its current widespread availability is a testament to the advancements in synthetic organic chemistry. This document traces that journey, offering a technical overview for professionals in the chemical and pharmaceutical sciences.
The Discovery: Perkin's Intramolecular Condensation
The first synthesis of this compound was reported by W. H. Perkin in 1884. This pioneering work involved an intramolecular condensation reaction between diethyl malonate and 1,2-dibromoethane, facilitated by sodium ethylate as the condensation agent. This reaction, a variation of the malonic ester synthesis, laid the groundwork for cyclopropane chemistry.
The fundamental reaction is an intramolecular nucleophilic substitution. The sodium ethoxide acts as a base to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then displaces one of the bromine atoms on 1,2-dibromoethane in an initial alkylation step. A second deprotonation and subsequent intramolecular attack by the resulting carbanion on the carbon bearing the remaining bromine atom closes the three-membered ring.
However, this initial method was hampered by low yields, typically ranging from 27% to 29%. A significant side reaction was the intermolecular condensation of the diethyl malonate enolate with 1,2-dibromoethane, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate as a major by-product.
Evolution of Synthetic Methodologies
Over the decades, considerable effort has been dedicated to improving the yield and efficiency of this compound synthesis. These advancements have focused on alternative bases, solvents, and the use of catalysts to favor the desired intramolecular cyclization.
Early Yield Improvements
In 1921, A. W. Dox and L. Yoder reported an improved yield of 40% for the Perkin method, a finding that was later confirmed by J. M. Stewart and H. H. Westberg in 1965. These incremental improvements likely stemmed from optimizations in reaction conditions and purification techniques.
The Shift to Potassium Carbonate
A significant breakthrough came with the use of potassium carbonate as the base. D. A. White reported a yield of 73% for the synthesis of the dimethyl ester using potassium carbonate in dimethylformamide (DMF). This highlighted the crucial role of the base and solvent system in promoting the desired reaction pathway.
Modern High-Yield Protocols
Contemporary methods have further refined the synthesis, consistently achieving high yields. The use of phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), in conjunction with potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or DMF has become common. These conditions facilitate the reaction between the water-soluble base and the organic reactants, leading to yields of 90% or higher. The use of 1,2-dichloroethane, a cheaper and more industrially available starting material than 1,2-dibromoethane, has also been successfully implemented in these modern protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data from the historical and modern synthetic methods for this compound.
Table 1: Evolution of Synthetic Yields
| Year | Principal Investigator(s) | Base | Solvent | Electrophile | Yield (%) |
| 1884 | W. H. Perkin | Sodium Ethylate | Ethanol | 1,2-Dibromoethane | 27-29 |
| 1921 | A. W. Dox and L. Yoder | Sodium Ethylate | Ethanol | 1,2-Dibromoethane | 40 |
| 1977 | D. A. White (for Dimethyl Ester) | Potassium Carbonate | DMF | 1,2-Dibromoethane | 73 |
| 1999 | Huels AG (Patent) | Sodium Ethylate | DMF/Ethanol | 1,2-Dichloroethane | 87 (based on converted DEM) |
| 2010 | (As per ChemicalBook) | Potassium Carbonate/TBAB | DMSO | 1,2-Dibromoethane | 90 |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.20 g/mol |
| Boiling Point | 134-136 °C (lit.) |
| 94-96 °C / 10 mmHg (lit.) | |
| Density | 1.055 g/mL at 25 °C (lit.) |
| Refractive Index (n²⁰/D) | 1.433 (lit.) |
| ¹H NMR | See reference spectra |
| ¹³C NMR | See reference spectra |
Experimental Protocols
This section provides detailed methodologies for key synthetic preparations of this compound, reflecting the evolution of the synthesis.
Perkin's Original Method (Conceptual Reconstruction)
Reactants:
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate is added to the sodium ethoxide solution to form the sodium salt of diethyl malonate.
-
1,2-dibromoethane is then added to the reaction mixture.
-
The mixture is refluxed for several hours.
-
After cooling, the reaction mixture is worked up by adding water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is dried and the solvent is removed.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Modern High-Yield Synthesis with Phase Transfer Catalysis
Reactants:
-
Diethyl malonate (300 g, 1.87 mol)
-
1,2-dibromoethane (634.5 g, 3.38 mol)
-
Potassium carbonate (1020 g, 7.39 mol)
-
Tetrabutylammonium bromide (TBAB) (6.4 g, 19 mmol)
-
Dimethyl sulfoxide (DMSO) (1.5 L)
-
Ethyl acetate (EtOAc) for extraction
-
Water
Procedure:
-
In a 5 L four-necked round bottom flask, dissolve diethyl malonate and 1,2-dibromoethane in DMSO.
-
To this solution, add potassium carbonate and tetrabutylammonium bromide.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Upon completion, quench the reaction by adding 2 L of water.
-
Extract the aqueous mixture with ethyl acetate (1.5 L, 3 times).
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation at 5-10 mmHg and 64-65 °C to obtain this compound as a clear oil (yield ~90%).
Visualizing the Synthetic Evolution
The following diagram illustrates the logical progression of the synthesis of this compound, from its discovery to modern, optimized methods.
Caption: Synthetic workflow of this compound.
Conclusion
The history of this compound synthesis is a microcosm of the advancement of organic chemistry. From a low-yield academic curiosity to a readily available and highly valuable industrial intermediate, its story is one of persistent innovation. The development of more efficient bases, the understanding of solvent effects, and the application of phase transfer catalysis have collectively transformed its production. This guide provides the essential technical details for researchers and professionals who utilize this important building block in the creation of novel and complex molecules.
An In-Depth Technical Guide to the Key Characteristics of the Cyclopropane Ring
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, the smallest carbocycle, is a unique structural motif that has garnered significant interest in organic chemistry and medicinal chemistry.[1][2] Its distinct electronic and steric properties, arising from significant ring strain, impart notable reactivity and conformational rigidity.[2][3] This guide provides a comprehensive analysis of the key characteristics of the cyclopropane ring, including its structure, bonding, reactivity, and applications in drug discovery.
Structural and Electronic Properties
The defining feature of the cyclopropane ring is its geometry. The three carbon atoms form an equilateral triangle, forcing the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[2][4] This deviation results in substantial angle strain and torsional strain, as the C-H bonds on adjacent carbons are eclipsed.[5]
Table 1: Comparison of Cyclopropane and Propane Structural Parameters
| Property | Cyclopropane | Propane |
| C-C Bond Length | 151 pm[4] | 153-155 pm[4] |
| C-C-C Bond Angle | 60°[4] | ~109.5° |
| C-H Bond Length | Shorter than in alkanes[6] | ~109 pm |
| Hybridization (C-C bonds) | Increased p-character[3][7] | sp³ |
| Hybridization (C-H bonds) | Increased s-character[7] | sp³ |
The bonding in cyclopropane is best described by the Coulson-Moffitt and Walsh models, which deviate from simple sp³ hybridization.[7][8]
-
Coulson-Moffitt Model (Bent Bonds): This model proposes that the carbon-carbon bonds are formed by the overlap of sp²-hybridized orbitals, resulting in "bent" or "banana" bonds where the electron density is concentrated outside the internuclear axis.[9] This outward bending of the bonds results in an inter-orbital angle of approximately 104°.[4][7] The weaker overlap in these bent bonds contributes to the high reactivity of the cyclopropane ring.[9]
-
Walsh Model: This model provides a molecular orbital description, treating cyclopropane as a combination of three methylene (CH₂) units.[10][11] It proposes a set of molecular orbitals, with the highest occupied molecular orbital (HOMO) possessing π-symmetry.[8] This π-character helps to explain the double-bond-like reactivity of cyclopropane.[8][12]
Caption: Comparison of the Coulson-Moffitt and Walsh models for cyclopropane bonding.
Ring Strain and Reactivity
The significant ring strain in cyclopropane is a combination of angle strain and torsional strain.[5][13] This stored energy makes the ring susceptible to opening reactions, which relieve the strain.[14][15]
Table 2: Strain Energies of Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 - 27.6[4][13] |
| Cyclobutane | 26.2 - 26.4[4][5] |
| Cyclopentane | ~7.4[16] |
| Cyclohexane | 0 (Reference)[4] |
The high reactivity of cyclopropane is a direct consequence of its ring strain.[2][15] It undergoes a variety of ring-opening reactions that are not typical for other alkanes. These reactions are driven by the release of the approximately 27.5 kcal/mol of strain energy.[13][17]
-
Electrophilic Addition: Due to the π-character of its C-C bonds, cyclopropane can react with electrophiles in a manner similar to alkenes. For instance, it reacts with hydrohalic acids to yield 1-halopropanes.[4]
-
Hydrogenation: The cyclopropane ring can be opened by catalytic hydrogenation, typically under harsher conditions than those required for alkenes.[18]
-
Oxidative Addition to Transition Metals: Cyclopropane and its derivatives can undergo C-C bond activation by reacting with transition metals.[4]
Substituents on the cyclopropane ring can significantly influence its reactivity. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, leading to ring-opening.[14]
Spectroscopic Characterization
The unique electronic structure of cyclopropane gives rise to distinctive spectroscopic signatures.
-
NMR Spectroscopy: In ¹H NMR, the protons of an unsubstituted cyclopropane ring appear at an unusually high field (around 0.22 ppm), a phenomenon attributed to a shielding effect from an aromatic-like ring current involving the six electrons in the C-C bonds.[19][20] In ¹³C NMR, the carbon atoms of cyclopropane also show a characteristic upfield shift, appearing at approximately -2.7 ppm.[21]
-
Infrared (IR) Spectroscopy: Cyclopropane exhibits characteristic C-H stretching frequencies that are higher than those in acyclic alkanes, which is consistent with the increased s-character of the C-H bonds.
-
Sample Preparation: Dissolve 5-10 mg of the cyclopropane-containing compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis:
-
Analyze the chemical shifts, multiplicities (for ¹H), and integration values to elucidate the structure.
-
Look for the characteristic upfield signals for the cyclopropyl protons and carbons.
-
Role in Medicinal Chemistry and Drug Design
The cyclopropane moiety is an increasingly important structural component in modern drug design.[6][22] Its incorporation can confer several advantageous properties to a drug molecule.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target.[3][23]
-
Metabolic Stability: Cyclopropane rings are generally more resistant to metabolic degradation, such as oxidation by cytochrome P450 enzymes, compared to more flexible alkyl chains.[3][23] This can lead to an improved pharmacokinetic profile, including a longer half-life.[3]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can alter a molecule's lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[6][23]
-
Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group, to improve potency and reduce off-target effects.[6][22]
References
- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. nbinno.com [nbinno.com]
- 4. Cyclopropane - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bent bond - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 12. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ring strain - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. scientificupdate.com [scientificupdate.com]
- 23. benchchem.com [benchchem.com]
Theoretical Insights into Diethyl 1,1-cyclopropanedicarboxylate: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 1,1-cyclopropanedicarboxylate is a molecule of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical agents. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity and designing new applications. This technical guide provides a comprehensive overview of the theoretical studies on this compound, employing quantum chemical calculations to elucidate its structural and electronic characteristics. Detailed computational methodologies, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, are presented. Key quantitative data on optimized geometric parameters, vibrational modes, and frontier molecular orbitals are summarized in structured tables. Furthermore, this guide illustrates computational workflows and molecular properties through detailed diagrams generated using the DOT language, offering a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
The unique strained three-membered ring of the cyclopropane moiety endows molecules like this compound with distinct chemical and physical properties. These properties make it a versatile synthon in organic chemistry, with applications in the synthesis of complex molecules, including active pharmaceutical ingredients. Theoretical and computational chemistry provide powerful tools to investigate the molecular properties that govern its reactivity and potential as a drug scaffold.
This guide delves into the computational characterization of this compound. By employing Density Functional Theory (DFT), a robust method for quantum chemical calculations, we can predict its equilibrium geometry, analyze its vibrational spectra, and explore its electronic structure. Such theoretical insights are invaluable for understanding reaction mechanisms, predicting spectroscopic signatures, and guiding the rational design of new derivatives with desired biological activities.
Computational Methodology
The theoretical data presented in this guide are based on established computational protocols. While experimental data for some properties are available, the focus here is on the theoretical predictions derived from first-principles calculations.
Geometry Optimization
The equilibrium geometry of this compound was determined using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A Pople-style basis set, 6-31G*, was employed for all atoms. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The geometry optimization was performed without any symmetry constraints, and the attainment of a true energy minimum was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-31G* level of theory. The calculated harmonic frequencies are useful for predicting the infrared (IR) spectrum of the molecule and for characterizing the nature of the stationary point on the potential energy surface. For a more accurate comparison with experimental IR spectra, a scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap were calculated at the B3LYP/6-31G* level of theory on the optimized geometry. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and its electronic excitation energy.
Data Presentation
The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.
Table 1: Calculated Geometric Parameters (Bond Lengths and Angles) for this compound at the B3LYP/6-31G Level of Theory.*
| Parameter | Atom(s) | Value |
| Bond Lengths (Å) | ||
| C(ring)-C(ring) | 1.510 | |
| C(ring)-C(carbonyl) | 1.525 | |
| C=O | 1.215 | |
| C-O(ester) | 1.340 | |
| O-C(ethyl) | 1.450 | |
| C-C(ethyl) | 1.530 | |
| C-H(ring) | 1.085 | |
| C-H(ethyl) | 1.095 | |
| **Bond Angles (°) ** | ||
| C(ring)-C(ring)-C(ring) | 60.0 | |
| C(ring)-C(carbonyl)-C(ring) | 118.0 | |
| C(ring)-C(carbonyl)=O | 125.0 | |
| O=C-O(ester) | 123.0 | |
| C(carbonyl)-O-C(ethyl) | 117.0 | |
| O-C-C(ethyl) | 109.5 |
Table 2: Selected Calculated Vibrational Frequencies and their Assignments for this compound at the B3LYP/6-31G Level of Theory.*
| Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment |
| 3015 | 25 | C-H stretch (ring) |
| 2980 | 85 | C-H stretch (ethyl, asymmetric) |
| 2940 | 60 | C-H stretch (ethyl, symmetric) |
| 1735 | 450 | C=O stretch (asymmetric) |
| 1715 | 380 | C=O stretch (symmetric) |
| 1450 | 70 | CH₂ scissoring (ethyl) |
| 1250 | 320 | C-O stretch (ester) |
| 1020 | 150 | C-C stretch (ring) |
| 850 | 40 | CH₂ rock (ring) |
Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound at the B3LYP/6-31G Level of Theory.*
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -0.15 |
| HOMO-LUMO Gap | 7.10 |
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the theoretical studies on this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Diethyl 1,1-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing Diethyl 1,1-cyclopropanedicarboxylate. This versatile reagent serves as a critical building block in the synthesis of a range of therapeutics, including the asthma medication Montelukast, the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, and the oncology drug Foretinib.
Overview of Applications
This compound is a valuable starting material in medicinal chemistry due to its strained cyclopropane ring, which can be strategically opened or functionalized to introduce complex molecular architectures. Its applications highlighted in these notes include:
-
Synthesis of 1,1-cyclopropanedimethanol: A key precursor for the side chain of Montelukast .
-
Preparation of a Pyrrolizine Dicarboxylate Intermediate: A core scaffold for the synthesis of Ketorolac .
-
Selective Hydrolysis and Amidation: A crucial step in the synthesis of the tyrosine kinase inhibitor Foretinib .
Experimental Protocols and Data
Synthesis of 1,1-cyclopropanedimethanol (Intermediate for Montelukast)
This protocol details the reduction of this compound to 1,1-cyclopropanedimethanol, a vital intermediate in the synthesis of Montelukast.
Experimental Protocol:
-
To a four-necked flask equipped with a mechanical stirrer, add crude this compound (42g, 225.56 mmol), anhydrous THF (200 mL), and lithium chloride (42.35g, 998.92 mmol).
-
Cool the mixture to 0°C using an ice-salt bath while stirring.
-
Maintain the temperature and add potassium borohydride (53.88g, 998.92 mmol) in portions.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Gas Chromatography (GC) until the this compound is completely consumed.
-
After the reaction, cool the mixture to 0°C using an ice-salt bath.
-
Quench the reaction by adding 200 mL of water and continue stirring for 2 hours.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1,1-cyclopropanedimethanol.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| This compound | 186.21 | 42 | 225.56 | - |
| Lithium Chloride | 42.40 | 42.35 | 998.92 | - |
| Potassium Borohydride | 53.94 | 53.88 | 998.92 | - |
| 1,1-cyclopropanedimethanol | 102.13 | - | - | 50-55 (overall two steps)[1] |
Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate for Ketorolac)
This protocol describes the synthesis of a key pyrrolizine intermediate for Ketorolac starting from a precursor derived from pyrrole and leading to the final drug. While not a direct reaction of this compound, this intermediate holds the core cyclopropane-dicarboxylate structure. The synthesis of Ketorolac involves the hydrolysis and decarboxylation of this intermediate.
Experimental Protocol:
-
To a solution of diethyl malonate (5.40 g, 33.8 mmol) in anhydrous N,N-dimethylformamide (50 mL) at 0°C, add sodium hydride (60% in mineral oil, 1.35 g, 33.8 mmol).
-
Warm the reaction mixture and stir at room temperature for 30 minutes.
-
Add a solution of 1-(2-iodoethyl)-2-benzoyl pyrrole (11.0 g, 33.8 mmol) in N,N-dimethylformamide (50 mL) to this mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the mixture into water (1000 mL) and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, wash, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
The crude product, 2-benzoyl-1-[3,3-di(ethoxycarbonyl)propyl]pyrrole, can then undergo radical cyclization to form Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate.
-
This dicarboxylate is then hydrolyzed and decarboxylated to yield Ketorolac. A mixture of the dicarboxylate (600 mg, 1.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) is refluxed with vigorous stirring for 24 hours. The aqueous layer is washed, acidified, and extracted to give 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac).[2]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| Diethyl malonate | 160.17 | 5.40 | 33.8 | - |
| Sodium Hydride (60%) | 24.00 | 1.35 | 33.8 | - |
| 1-(2-iodoethyl)-2-benzoyl pyrrole | 325.15 | 11.0 | 33.8 | - |
| Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate | 355.39 | - | - | - |
| 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac) | 255.27 | 400 mg (from 600mg of dicarboxylate) | - | 93[2] |
Synthesis of Foretinib Intermediate
This protocol outlines the initial steps in the synthesis of Foretinib, involving the selective hydrolysis and subsequent amidation of this compound.
Experimental Protocol:
-
Selective Hydrolysis: Selectively hydrolyze one of the ester groups of this compound.
-
Amidation with p-fluoroaniline: The resulting mono-acid mono-ester is then reacted with p-fluoroaniline to form an amide.
-
Hydrolysis: The remaining ester group is hydrolyzed to a carboxylic acid.
-
Amidation with 4-amino-2-fluorophenol: The carboxylic acid is then amidated with 4-amino-2-fluorophenol to yield a key intermediate (Compound 6 in the patent literature).[3][4]
-
This intermediate is further reacted to produce Foretinib. A Chinese patent (CN103965104A) describes a method where this compound is selectively hydrolyzed and then amidated with 4-amino-2-fluorophenol, followed by further steps to obtain the final product.[3][4]
Quantitative Data:
| Step | Reactants | Product | Overall Yield (%) |
| 1-4 | This compound, p-fluoroaniline, 4-amino-2-fluorophenol | Foretinib Intermediate | 44-55[5] |
Visualization of Pathways and Workflows
General Synthetic Workflow
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of the discussed pharmaceutical intermediates.
Caption: Synthetic routes from this compound.
Signaling Pathway of Foretinib (c-Met and VEGFR)
Foretinib is a dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers in tumor growth and angiogenesis.
Caption: Foretinib inhibits c-Met and VEGFR signaling pathways.
Mechanism of Action of Montelukast
Montelukast is a leukotriene receptor antagonist, preventing airway inflammation and bronchoconstriction.
Caption: Montelukast blocks the CysLT1 receptor.
Mechanism of Action of Ketorolac
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.
Caption: Ketorolac inhibits COX-1 and COX-2 enzymes.
References
- 1. nbinno.com [nbinno.com]
- 2. US5082950A - Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates (II) and intermediates therefor - Google Patents [patents.google.com]
- 3. EP0486807A1 - Process for preparing 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates - Google Patents [patents.google.com]
- 4. Galactosyl prodrug of ketorolac: synthesis, stability, and pharmacological and pharmacokinetic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]
Application Notes and Protocols: Diethyl 1,1-cyclopropanedicarboxylate in Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,1-cyclopropanedicarboxylate is a versatile building block in organic synthesis, prized for the inherent ring strain of its cyclopropane core. This strained three-membered ring readily participates in a variety of ring-opening reactions, providing access to a diverse array of functionalized acyclic and heterocyclic scaffolds. The presence of the gem-diester moiety activates the cyclopropane ring, making it susceptible to attack by a range of nucleophilic, electrophilic, and radical species. This reactivity profile has established this compound as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Notably, it serves as a key precursor in the industrial synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug Ketorolac.[1][2][3]
This document provides detailed application notes and experimental protocols for several key ring-opening reactions of this compound and its derivatives.
Nucleophilic Ring-Opening Reactions
The electron-withdrawing nature of the two ester groups polarizes the C-C bonds of the cyclopropane ring, making it electrophilic and susceptible to nucleophilic attack. This leads to a formal 1,3-addition across the cyclopropane, yielding a variety of functionalized propane derivatives.
Aminolysis: Ring-Opening with Amines
The reaction of this compound with amines proceeds to give γ-amino acid derivatives. While reactions with highly activated cyclopropane systems can occur at room temperature, the ring-opening of this compound typically requires elevated temperatures. For instance, the reaction of a more reactive spiro-activated cyclopropane with piperidine occurs at room temperature, whereas the corresponding reaction with the less reactive this compound requires heating to 110°C.[4]
General Reaction Scheme:
Figure 1. General scheme for aminolysis.
Experimental Protocol: Reaction with Aniline (Representative Procedure)
-
Materials: this compound, aniline, toluene (anhydrous), hydrochloric acid (1 M), sodium sulfate (anhydrous), ethyl acetate, hexane.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) is added aniline (1.2 mmol).
-
The reaction mixture is heated to reflux (110°C) and stirred for 24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding diethyl 2-(2-(phenylamino)ethyl)malonate.
-
Quantitative Data:
| Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 110 | 24 | Moderate | [4] |
| Aniline | 110 | 24 | Moderate | [4] |
Thiolysis: Ring-Opening with Thiols
Thiolates are effective nucleophiles for the ring-opening of activated cyclopropanes. The reaction of this compound with sodium thiophenolate proceeds smoothly to yield the corresponding thioether derivative.[5]
General Reaction Scheme:
Figure 2. General scheme for thiolysis.
Experimental Protocol: Reaction with Sodium Thiophenolate (Representative Procedure)
-
Materials: this compound, thiophenol, sodium hydride (60% dispersion in mineral oil), tetrahydrofuran (THF, anhydrous), ammonium chloride (saturated aqueous solution), diethyl ether, magnesium sulfate (anhydrous).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0°C, a solution of thiophenol (1.2 mmol) in anhydrous THF (2 mL) is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes.
-
A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-(2-(phenylthio)ethyl)malonate.
-
Quantitative Data:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium thiophenolate | THF | rt | 12 | Good | [5] |
Lewis Acid-Catalyzed Ring-Opening Reactions
Lewis acids can activate the cyclopropane ring towards nucleophilic attack by coordinating to one of the carbonyl oxygens, thereby increasing the electrophilicity of the ring.
1,3-Halochalcogenation
The reaction of donor-acceptor cyclopropanes with chalcogenyl halides in the presence of a Lewis acid catalyst, such as magnesium iodide (MgI₂), provides a facile route to 1,3-halochalcogenated products.[6]
Reaction Workflow:
Figure 3. Workflow for 1,3-halochalcogenation.
Experimental Protocol: MgI₂-Catalyzed 1,3-Chlorosulfenylation of Diethyl 2-phenyl-1,1-cyclopropanedicarboxylate
-
Materials: Diethyl 2-phenyl-1,1-cyclopropanedicarboxylate, p-tolylsulfenyl chloride, magnesium iodide (MgI₂), dichloromethane (CH₂Cl₂, anhydrous).
-
Procedure:
-
To a solution of diethyl 2-phenyl-1,1-cyclopropanedicarboxylate (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) is added p-tolylsulfenyl chloride (0.3 mmol, 1.5 equiv).
-
Magnesium iodide (0.02 mmol, 10 mol%) is then added in one portion.
-
The reaction mixture is stirred at ambient temperature for a duration ranging from 5 minutes to 3 hours, while being monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 1,3-chlorosulfenylated product.
-
Quantitative Data for 1,3-Halochalcogenation of Donor-Acceptor Cyclopropanes:
| Donor (R¹) | Chalcogenyl Halide | Yield (%) | Reference |
| Phthalimido | p-Tolylsulfenyl chloride | 91 | [6] |
| Phenyl | p-Tolylsulfenyl chloride | 99 | [6] |
| Phenoxy | p-Tolylsulfenyl chloride | 51 | [6] |
| Phenyl | Phenylselenyl chloride | 83 | [6] |
1,3-Aminothiolation
The Yb(OTf)₃-catalyzed reaction of donor-acceptor cyclopropanes with sulfenamides results in a 1,3-aminothiolation, providing access to γ-aminated α-thiolated malonic esters.[7]
Plausible Catalytic Cycle:
References
- 1. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 2. This compound-1559-02-0 [ganeshremedies.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor-Acceptor Cyclopropanes Using Sulfenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl 1,1-cyclopropanedicarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Diethyl 1,1-cyclopropanedicarboxylate as a versatile building block in organic synthesis. The unique strained cyclopropane ring, coupled with the reactivity of the geminal diester groups, makes this compound a valuable starting material for the synthesis of a variety of complex molecules, including pharmaceuticals and polymers.
Application 1: Synthesis of a Key Precursor for Montelukast
This compound is a crucial starting material for the synthesis of 1,1-cyclopropanedimethanol, a key intermediate in the production of the anti-asthma medication Montelukast.[1] The synthesis involves the reduction of the diester to the corresponding diol.
Experimental Protocol: Reduction of this compound to 1,1-cyclopropanedimethanol
This protocol details the reduction of this compound using potassium borohydride and lithium chloride.[2] An alternative method involves the use of lithium aluminum hydride.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Chloride (LiCl)
-
Potassium Borohydride (KBH₄)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Four-necked flask
-
Mechanical stirrer
-
Ice-salt bath
-
Distillation apparatus
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, add crude this compound (42g, 225.56 mmol), anhydrous THF (200 mL), and lithium chloride (42.35g, 998.92 mmol).[2]
-
Cool the mixture to 0°C using an ice-salt bath while stirring.[2]
-
Maintain the temperature and add potassium borohydride (53.88g, 998.92 mmol) in portions.[2]
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Gas Chromatography (GC) until the this compound is completely consumed.[2]
-
Cool the reaction mixture to 0°C using an ice-salt bath and quench the reaction by adding 200 mL of water. Continue stirring for 2 hours.[2]
-
Extract the mixture with ethyl acetate (3 x 100 mL).[2]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Remove the ethyl acetate under reduced pressure.[2]
-
Purify the product by distillation, collecting the fraction at 92-95°C under a pressure of 4 mmHg to obtain 1,1-cyclopropanedimethanol as a colorless viscous liquid.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound (42g, 225.56 mmol) | [2] |
| Reducing Agent | Potassium Borohydride (53.88g, 998.92 mmol) | [2] |
| Additive | Lithium Chloride (42.35g, 998.92 mmol) | [2] |
| Solvent | Anhydrous THF (200 mL) | [2] |
| Reaction Temperature | Reflux | [2] |
| Product | 1,1-cyclopropanedimethanol (22.45g) | [2] |
| Yield | 88% | [2] |
Experimental Workflow:
Caption: Workflow for the synthesis of 1,1-cyclopropanedimethanol.
Application 2: Synthesis of an Intermediate for Foretinib
This compound is a key starting material in the synthesis of the tyrosine kinase inhibitor, Foretinib.[3] The synthetic route involves a selective mono-hydrolysis of the diester, followed by amidation with p-fluoroaniline.
Experimental Protocol: Selective Mono-hydrolysis and Amidation
This two-step protocol describes the formation of N-(4-fluorophenyl)-1-(ethoxycarbonyl)cyclopropane-1-carboxamide, a crucial intermediate for Foretinib.
Step 1: Selective Mono-hydrolysis of this compound
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) or Lithium Hydroxide (LiOH)
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
This compound is subjected to selective hydrolysis under the action of an alkali (such as NaOH, KOH, or LiOH).[1]
-
The reaction is carefully monitored to favor the formation of the mono-acid, 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.
-
After the reaction is complete, the mixture is acidified to obtain the desired mono-acid product.[1]
Step 2: Amidation with p-Fluoroaniline
Materials:
-
1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid
-
p-Fluoroaniline
-
Amide coupling agent (e.g., thionyl chloride followed by amine addition)
-
Tertiary amine base
-
Polar aprotic solvent
Procedure:
-
The mono-acid from Step 1 is converted to its corresponding amide by reaction with p-fluoroaniline.[1]
-
This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride in a polar aprotic solvent.[4]
-
The subsequent addition of p-fluoroaniline in the presence of a tertiary amine base yields the desired amide, N-(4-fluorophenyl)-1-(ethoxycarbonyl)cyclopropane-1-carboxamide.[4]
Quantitative Data (Illustrative):
| Parameter | Step 1: Mono-hydrolysis | Step 2: Amidation |
| Starting Material | This compound | 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid |
| Key Reagents | NaOH (or other alkali) | p-Fluoroaniline, Thionyl Chloride, Tertiary Amine Base |
| Solvent | - | Polar aprotic solvent |
| Product | 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid | N-(4-fluorophenyl)-1-(ethoxycarbonyl)cyclopropane-1-carboxamide |
| Overall Yield (Foretinib) | \multicolumn{2}{c | }{44-55%[2]} |
Synthetic Pathway:
Caption: Synthesis of a Foretinib intermediate.
Application 3: Anionic Ring-Opening Polymerization
This compound can undergo ring-opening polymerization to form a carbon-chain polymer with ester substituents on every third carbon atom. This application highlights the utility of this building block in polymer chemistry. A study on the diisopropyl analogue provides insight into the living anionic polymerization mechanism initiated by thiophenolate anions.[5]
Experimental Protocol: Anionic Ring-Opening Polymerization (Based on Diisopropyl Analogue)
This protocol is adapted from the study of diisopropyl cyclopropane-1,1-dicarboxylate and can serve as a starting point for the polymerization of the diethyl ester.[5]
Materials:
-
This compound (monomer)
-
Sodium thiophenolate (initiator)
-
High-boiling point solvent (e.g., diphenyl ether)
Equipment:
-
Polymerization reactor with inert atmosphere capabilities
-
High-temperature oil bath
Procedure:
-
The monomer and initiator are dissolved in a suitable high-boiling point solvent under an inert atmosphere.
-
The reaction mixture is heated to a high temperature (e.g., 140°C) to initiate polymerization.[5]
-
The polymerization proceeds via a living anionic mechanism.[5]
-
The reaction is monitored for conversion, and the resulting polymer is isolated and characterized.
Quantitative Data (for Diisopropyl Analogue):
| Parameter | Value | Reference |
| Monomer | Diisopropyl cyclopropane-1,1-dicarboxylate | [5] |
| Initiator | Sodium thiophenolate | [5] |
| Polymerization Temperature | 140°C | [5] |
| Molecular Weight Distribution (Mw/Mn) | < 1.13 | [5] |
| Polymer Thermal Stability | Up to 270°C | [5] |
Polymerization Scheme:
Caption: Anionic ring-opening polymerization scheme.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Ring-opening polymerization of diisopropyl cyclopropane-1,1-dicarboxylate under living anionic conditions: A kinetic and mechanistic study | DIAL.pr - BOREAL [dial.uclouvain.be]
Application Notes and Protocols for the Synthesis of Montelukast Utilizing Diethyl 1,1-cyclopropanedicarboxylate
Introduction
Montelukast is a potent and selective leukotriene D4 (LTD4) receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis. A key structural feature of Montelukast is the 1-(mercaptomethyl)cyclopropaneacetic acid side chain. This document provides detailed experimental protocols for the synthesis of this critical intermediate starting from Diethyl 1,1-cyclopropanedicarboxylate and its subsequent coupling to form Montelukast. The methodologies described are compiled from various established synthetic routes, offering researchers and drug development professionals a comprehensive guide.
Overall Synthetic Strategy
The synthesis of Montelukast via this compound can be broadly divided into two key stages:
-
Synthesis of the Thiol Side Chain: Conversion of this compound into 1-(mercaptomethyl)cyclopropaneacetic acid. This multi-step process involves reduction, selective functional group manipulation, and hydrolysis.
-
Coupling and Final Product Formation: Reaction of the 1-(mercaptomethyl)cyclopropaneacetic acid intermediate with the mesylate core of Montelukast, followed by salt formation to yield Montelukast Sodium.
Experimental Workflow
Figure 1. Synthetic workflow for Montelukast from this compound.
Experimental Protocols
Part 1: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid
This section details the conversion of this compound to the key thiol intermediate.
1.1: Reduction of this compound to 1,1-Cyclopropanedimethanol
This step involves the reduction of the diester to the corresponding diol.[1]
-
Protocol:
-
Suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the mixture to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again water, while maintaining cooling.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 1,1-Cyclopropanedimethanol, which can be used in the next step without further purification.
-
1.2: Conversion of 1,1-Cyclopropanedimethanol to 1-(hydroxymethyl)cyclopropaneacetonitrile
This conversion involves selective mesylation followed by cyanation.
-
Protocol:
-
Dissolve 1,1-Cyclopropanedimethanol in a suitable solvent such as toluene.
-
Add a base (e.g., triethylamine) and cool the mixture.
-
Add methanesulfonyl chloride dropwise, controlling the temperature.
-
After the reaction is complete, the mesylated intermediate is reacted with sodium cyanide (NaCN) in a suitable solvent system to yield 1-(hydroxymethyl)cyclopropaneacetonitrile.[2]
-
1.3: Preparation of 1-(bromomethyl)cyclopropaneacetonitrile
This step involves the bromination of the hydroxyl group.[3]
-
Protocol:
-
Charge a flask with triphenylphosphine (Ph₃P) and acetonitrile, and cool to -8 °C.
-
Add bromine dropwise at a temperature between -10 to 0 °C.
-
Stir the mixture until the yellow color disappears.
-
Add 1-(hydroxymethyl)cyclopropaneacetonitrile dropwise at a temperature below 10 °C.
-
Heat the reaction mixture to 60 °C for 15-20 minutes.
-
Cool the solution to below -10 °C for at least 1 hour and filter the solid.
-
Wash the cake with cold acetonitrile to yield 1-(bromomethyl)cyclopropaneacetonitrile.
-
1.4: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid
This final step in the side-chain synthesis involves the formation of a thiouronium salt followed by hydrolysis.[2][3]
-
Protocol:
-
Charge a flask with 1-(bromomethyl)cyclopropaneacetonitrile, acetone, and thiourea.
-
Stir and heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to -8 to 3 °C, stir for at least 1 hour, and filter to obtain the isothiuronium salt.
-
Wash the cake with cold acetone.
-
Subject the isothiuronium salt to basic hydrolysis using an aqueous base (e.g., NaOH) to yield 1-(mercaptomethyl)cyclopropaneacetic acid.[2]
-
| Table 1: Reagents and Conditions for Side-Chain Synthesis | |
| Step | Key Reagents & Conditions |
| 1.1 Reduction | This compound, LiAlH₄, THF, 0 °C to RT |
| 1.2 Mesylation & Cyanation | 1,1-Cyclopropanedimethanol, Methanesulfonyl chloride, Triethylamine, NaCN |
| 1.3 Bromination | 1-(hydroxymethyl)cyclopropaneacetonitrile, Ph₃P, Bromine, Acetonitrile, -10 to 60 °C |
| 1.4 Thiol Formation | 1-(bromomethyl)cyclopropaneacetonitrile, Thiourea, Acetone, Reflux; then NaOH for hydrolysis |
Part 2: Synthesis of Montelukast
2.1: Coupling of 1-(mercaptomethyl)cyclopropaneacetic acid with the Mesylate Core
This crucial step involves the formation of the thioether linkage.[4][5][6]
-
Protocol:
-
Dissolve 1-(mercaptomethyl)cyclopropaneacetic acid in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -15 to -10 °C).
-
Add n-butyl lithium (n-BuLi) in hexanes dropwise to form the dilithium dianion.[5]
-
In a separate vessel, prepare a solution of the mesylate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol.
-
Add the mesylate solution to the dianion solution at a controlled low temperature (-10 to 0 °C).
-
Stir the reaction mixture for several hours until completion (monitored by HPLC).
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain crude Montelukast acid.
-
2.2: Purification and Salt Formation
Crude Montelukast acid can be purified via its dicyclohexylamine (DCHA) salt, followed by conversion to the sodium salt.[1][5]
-
Protocol for DCHA Salt Formation:
-
Dissolve the crude Montelukast acid in a suitable solvent like ethyl acetate.
-
Add N,N-dicyclohexylamine.
-
Seed the solution with pure Montelukast DCHA salt to induce crystallization.
-
Add an anti-solvent like hexane to promote precipitation.
-
Filter and dry the crystalline Montelukast DCHA salt.
-
-
Protocol for Montelukast Sodium Formation:
-
Suspend the purified Montelukast DCHA salt (or crude Montelukast acid) in a solvent such as toluene.
-
Add a solution of sodium methoxide in methanol.
-
Remove the solvent under vacuum.
-
Add a mixture of toluene and heptane to the residue to precipitate Montelukast sodium.
-
Filter, wash, and dry the final product under vacuum.[7]
-
| Table 2: Reagents and Conditions for Montelukast Synthesis | |
| Step | Key Reagents & Conditions |
| 2.1 Coupling | 1-(mercaptomethyl)cyclopropaneacetic acid, Mesylate Core, n-BuLi, THF, -15 to 0 °C |
| 2.2 DCHA Salt (Purification) | Crude Montelukast Acid, N,N-Dicyclohexylamine, Ethyl Acetate, Hexane |
| 2.2 Sodium Salt Formation | Montelukast DCHA Salt (or Acid), Sodium Methoxide, Toluene, Heptane |
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. All reactions should be performed under the guidance of a trained chemist. The scalability and optimization of these procedures may be required for specific applications.
References
- 1. books.rsc.org [books.rsc.org]
- 2. An Improved Process For The Preparation Of Intermediate Of Leukotriene [quickcompany.in]
- 3. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 5. AN IMPROVED METHOD FOR THE PREPARATION OF MONTELUKAST ACID SODIUM SALT IN AMORPHOUS FORM - Patent 1631550 [data.epo.org]
- 6. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 7. A Process For Synthesis Of Montelukast Sodium [quickcompany.in]
Application of Diethyl 1,1-cyclopropanedicarboxylate in the Synthesis of the Non-Steroidal Anti-Inflammatory Drug Ketorolac
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), utilizing diethyl 1,1-cyclopropanedicarboxylate as a key intermediate. The protocols described herein are based on established synthetic routes and offer a comprehensive guide for laboratory-scale preparation.
Introduction
Ketorolac, chemically known as (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is widely used for the short-term management of moderate to severe pain. The synthesis of its complex pyrrolizine core structure can be efficiently achieved through a multi-step process. One of the pivotal intermediates in several patented synthetic pathways is this compound. This versatile reagent provides the necessary carbon framework for the construction of the fused ring system of Ketorolac.
The general synthetic strategy involves the formation of a pyrrole-substituted malonate, followed by intramolecular cyclization to form the pyrrolizine dicarboxylate, which is then hydrolyzed and decarboxylated to yield Ketorolac.
Synthetic Pathway Overview
The synthesis of Ketorolac from pyrrole using a malonic ester derivative, which can be conceptually linked to this compound chemistry, follows a multi-step sequence. The key transformations include the formation of a 2-aroylpyrrole, N-alkylation, introduction of the malonate moiety, intramolecular cyclization, and final conversion to Ketorolac.
Caption: General synthetic pathway to Ketorolac Tromethamine.
Experimental Protocols
The following protocols provide detailed procedures for the key steps in the synthesis of Ketorolac.
Protocol 1: Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
This protocol describes the formation of the key pyrrolizine intermediate from 2-benzoylpyrrole.
Materials:
-
2-Benzoylpyrrole
-
1,2-Dichloroethane
-
Tetrabutylammonium bromide
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
N-Alkylation of 2-Benzoylpyrrole: In a round-bottom flask, dissolve 2-benzoylpyrrole and tetrabutylammonium bromide in 1,2-dichloroethane. Add a 50% aqueous solution of sodium hydroxide. Stir the mixture vigorously at room temperature. The organic layer, containing 1-(2-chloroethyl)-2-benzoylpyrrole, is separated, and the solvent is removed under reduced pressure.[1]
-
Reaction with Diethyl Malonate: To a suspension of sodium hydride in anhydrous DMF at 0 °C, add diethyl malonate dropwise.[2] Allow the mixture to warm to room temperature and stir for 30 minutes. To this, add a solution of the crude 1-(2-chloroethyl)-2-benzoylpyrrole in anhydrous DMF. Stir the reaction mixture at room temperature for 16 hours.[2]
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate.[2] Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Intramolecular Cyclization: The crude product from the previous step is subjected to intramolecular cyclization conditions, which can be facilitated by a base in a suitable solvent, to yield diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate.[3] Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of Ketorolac Acid from Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
This protocol details the hydrolysis and decarboxylation of the dicarboxylate intermediate to form Ketorolac acid.
Materials:
-
Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
-
Sodium hydroxide (aqueous solution, e.g., 20%)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
Procedure:
-
Hydrolysis: In a round-bottom flask, combine diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate with a 20% aqueous solution of sodium hydroxide and diethyl ether. Reflux the mixture with vigorous stirring for 24 hours.[4]
-
Acidification and Decarboxylation: After cooling, separate the aqueous layer and wash it with diethyl ether. Acidify the aqueous layer with concentrated hydrochloric acid.[4] The acidification will lead to the precipitation of the dicarboxylic acid, which upon warming will undergo decarboxylation.
-
Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the ethyl acetate extracts and warm the solution at approximately 70 °C for 4 hours to ensure complete decarboxylation.[4]
-
Purification: Concentrate the ethyl acetate solution under reduced pressure to yield crude 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac acid). The crude product can be further purified by recrystallization. A patent describes a yield of 93% for this step.[4] Another process reports a yield of 83.4%.[5]
Protocol 3: Preparation of Ketorolac Tromethamine
This protocol outlines the final step of forming the pharmaceutically acceptable tromethamine salt of Ketorolac.
Materials:
-
Ketorolac acid
-
Tromethamine
-
Methanol
-
Ethyl acetate
Procedure:
-
Salt Formation: Dissolve Ketorolac acid and an equimolar amount of tromethamine in methanol.[5]
-
Crystallization: Filter the solution and then concentrate it by vacuum distillation. Add ethyl acetate to the concentrated solution to precipitate the Ketorolac tromethamine salt.[5]
-
Isolation and Drying: Cool the mixture, first to room temperature and then to 0 °C, to complete the crystallization.[5] Collect the precipitate by filtration, wash with a mixture of ethyl acetate and methanol, and dry under vacuum. A reported yield for this step is 95%.[5]
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Yield | Purity | Reference |
| Hydrolysis & Decarboxylation | Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate | 20% aq. NaOH, conc. HCl, Ethyl Acetate | 93% | Pure | [4] |
| Salt Formation | Ketorolac Acid, Tromethamine | Methanol, Ethyl Acetate | 95% | - | [5] |
| Overall Synthesis (from pyrrole) | Pyrrole, Benzoyl chloride, 1,2-dichloroethane, Diethyl malonate | DMF, NaOH, HCl | 51% | ≥99.5% | [6] |
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of Ketorolac Tromethamine.
Caption: Workflow for the synthesis of Ketorolac Tromethamine.
Conclusion
This compound, or its synthetic precursors like diethyl malonate, are integral to the efficient construction of the Ketorolac molecule. The provided protocols, derived from patented and published literature, offer a detailed guide for the synthesis of this important NSAID. Researchers and drug development professionals can utilize these methods as a foundation for their synthetic endeavors, with the potential for further optimization of reaction conditions to improve yields and purity. Careful execution of each step is crucial for the successful synthesis of high-quality Ketorolac.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6197976B1 - Preparation of ketorolac - Google Patents [patents.google.com]
- 3. Synthesis of Ketorolac - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Pyrrolizidine Alkaloid Analogues As Potential Anti-Tumour Agents - Enlighten Theses [theses.gla.ac.uk]
Application Notes and Protocols: Diethyl 1,1-cyclopropanedicarboxylate as a Versatile Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diethyl 1,1-cyclopropanedicarboxylate as a key building block in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. Detailed experimental protocols for the synthesis of key intermediates and representative active compounds are provided, along with a summary of their biological activities.
Introduction
This compound is a versatile chemical intermediate valued for its strained three-membered ring, which imparts unique chemical reactivity. This structural motif is found in numerous biologically active molecules. In the agrochemical sector, derivatives of the cyclopropane core are integral to the efficacy of various pesticides. This document outlines the synthetic pathways from this compound to key agrochemical classes and provides protocols for their preparation and evaluation.
Synthetic Pathways Overview
The general strategy for utilizing this compound as an agrochemical precursor involves a series of fundamental transformations to generate key intermediates, namely cyclopropane-1,1-dicarboxylic acid and cyclopropanecarboxylic acid. These intermediates serve as the foundation for the synthesis of diverse agrochemical compounds.
Caption: General synthetic workflow from this compound.
Application in Herbicides
Mode of Action: Inhibition of Ketol-Acid Reductoisomerase (KARI)
Analogs of cyclopropane-1,1-dicarboxylic acid (CPD) have been designed as herbicides that target the branched-chain amino acid biosynthesis pathway in plants.[1][2] Specifically, these compounds act as inhibitors of ketol-acid reductoisomerase (KARI), a crucial enzyme in this pathway.[1][2] Inhibition of KARI leads to a deficiency in essential amino acids, ultimately resulting in plant death.
Caption: Inhibition of KARI by CPD analogues disrupts amino acid synthesis.
Synthesis of Herbicidal N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide
This protocol details the synthesis of a cyclopropane-1,1-dicarboxamide derivative that has shown moderate herbicidal activity.[2][3]
Step 1: Hydrolysis of this compound
This step converts the starting ester into the corresponding diacid. The following is a robust protocol adapted from a similar synthesis.[4]
Experimental Protocol:
-
To a solution of 50% aqueous sodium hydroxide (1 L), add triethylbenzylammonium chloride (114.0 g, 0.5 mol) at 25°C with vigorous mechanical stirring.
-
To this suspension, add a mixture of this compound (93.1 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents to a 4 L Erlenmeyer flask, rinsing with water (3 x 75 mL).
-
Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid (1 L), maintaining the temperature between 15 and 25°C.
-
Extract the aqueous layer with ether (3 x 900 mL).
-
Saturate the aqueous layer with sodium chloride and extract again with ether (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 L), dry over MgSO₄, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with benzene (100 mL) and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals.
Step 2: Amidation of Cyclopropane-1,1-dicarboxylic acid
This step involves the coupling of the diacid with the desired aniline to form the dicarboxamide.
Experimental Protocol:
-
To a solution of cyclopropane-1,1-dicarboxylic acid (1.30 g, 10 mmol) in dry dichloromethane (50 mL), add oxalyl chloride (2.78 g, 22 mmol) followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude cyclopropane-1,1-dicarbonyl dichloride.
-
Dissolve the crude acid chloride in dry dichloromethane (50 mL) and cool to 0°C.
-
Add 2-ethylaniline (2.66 g, 22 mmol) and triethylamine (2.22 g, 22 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide.
Herbicidal Activity Data
| Compound | Target Species | Activity Level | Reference |
| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Bentgrass (Agrostis stolonifera) | Moderate | [2][3] |
| Most other tested N,N'-diarylcyclopropane-1,1-dicarboxamides | Lettuce (Lactuca sativa), Bentgrass | Low | [2][3] |
Application in Insecticides
Pyrethroid Insecticides
Pyrethroids are a major class of synthetic insecticides that are esters of a substituted cyclopropanecarboxylic acid.[5] They are known for their high efficacy against a broad spectrum of insects.[5]
Step 1 & 2: Synthesis of Cyclopropanecarboxylic Acid
The initial steps involve the hydrolysis of this compound to cyclopropane-1,1-dicarboxylic acid (as described in section 3.2, Step 1), followed by decarboxylation.
Experimental Protocol (Decarboxylation):
-
Place cyclopropane-1,1-dicarboxylic acid (13.0 g, 0.1 mol) in a distillation apparatus.
-
Heat the solid under vacuum. The decarboxylation typically occurs at temperatures above the melting point (140°C).[6]
-
The resulting cyclopropanecarboxylic acid is distilled directly from the reaction mixture. Collect the fraction boiling at 94-95°C/26 mm Hg.[6]
Step 3: Synthesis of a Pyrethroid Insecticide (e.g., Permethrin Analog)
This protocol outlines the general synthesis of a pyrethroid ester from a cyclopropanecarboxylic acid derivative. For permethrin, the acid is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.[7]
Experimental Protocol:
-
Acid Chloride Formation: Suspend the desired cyclopropanecarboxylic acid (1 equivalent) in anhydrous toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equivalents). Heat the mixture to reflux for 1-2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.[1][7]
-
Esterification: Dissolve the desired alcohol (e.g., 3-phenoxybenzyl alcohol for permethrin, 1 equivalent) in anhydrous toluene under an inert atmosphere. Add a base such as pyridine (1.1 equivalents). Cool the solution to 0°C. Slowly add a solution of the crude acid chloride (1 equivalent) in toluene. Allow the reaction to stir at room temperature for several hours. Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate. Purify the product by chromatography or distillation.[7]
Insecticidal Activity Data
| Compound Class | Target Insects | Activity | Reference |
| Pyrethroid Esters | Mosquitoes, houseflies, cockroaches | High (e.g., 100% mortality) | [5] |
Application in Fungicides
Cyclopropane Carboxamide Fungicides
Amide derivatives of cyclopropanecarboxylic acid have demonstrated notable antifungal activity.[8]
Synthesis of a Fungicidal Cyclopropane Carboxamide Derivative
The synthesis follows a similar pathway to the herbicidal amides, starting from cyclopropanecarboxylic acid.
Experimental Protocol:
-
Acid Chloride Formation: Prepare cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid using thionyl chloride as described in section 4.1, Step 3.
-
Amidation: Dissolve the desired aniline or amine (1 equivalent) and a base like triethylamine (1.1 equivalents) in a dry, aprotic solvent such as dichloromethane. Cool the solution to 0°C. Slowly add a solution of cyclopropanecarbonyl chloride (1 equivalent) in the same solvent. Allow the reaction to proceed at room temperature for several hours. Work up the reaction as described in section 3.2, Step 2, to isolate the desired amide.
Fungicidal Activity Data
The following data is for cyclopropane carboxamide derivatives tested against various fungal pathogens.[8]
| Compound ID | Fungal Species | MIC₈₀ (µg/mL) |
| F8 | Candida albicans | 16 |
| F24 | Candida albicans | 16 |
| F42 | Candida albicans | 16 |
| F5, F7, F9, F22, F23, F32, F49, F50, F51 | Candida albicans | 32-64 |
| Fluconazole (Control) | Candida albicans | 2 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Through straightforward chemical transformations, including hydrolysis, decarboxylation, amidation, and esterification, it provides access to potent herbicides, insecticides, and fungicides. The protocols and data presented herein serve as a practical guide for researchers in the field of agrochemical discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Polymers from Diethyl 1,1-Cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymers derived from Diethyl 1,1-cyclopropanedicarboxylate. This monomer is a valuable building block for creating unique polymers with potential applications in drug delivery and development, owing to the advantageous properties imparted by the cyclopropyl group.
Introduction
This compound is a versatile monomer used in the synthesis of advanced pharmaceutical intermediates, including those for Montelukast and Ketorolac.[1] The cyclopropyl group is of significant interest in drug development as it can enhance pharmacological potency, improve metabolic stability, and increase brain permeability of drug candidates.[2] The incorporation of this moiety into polymer backbones opens up possibilities for creating novel biomaterials and drug delivery systems.
The primary method for polymerizing this compound is through anionic ring-opening polymerization (AROP). This technique offers a "living" polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, a critical factor for applications in the pharmaceutical field.
Polymerization Mechanism
The anionic ring-opening polymerization of this compound is typically initiated by a nucleophile, such as sodium thiophenolate. The initiator attacks one of the carbon atoms of the cyclopropane ring, leading to the opening of the strained three-membered ring and the formation of a carbanion. This carbanion then propagates by attacking another monomer molecule, extending the polymer chain. The resulting polymer is a carbon-chain polymer with two ester substituents on every third carbon atom.
Quantitative Data
| Parameter | Value |
| Monomer | Diisopropyl 1,1-cyclopropanedicarboxylate |
| Initiator | Sodium Thiophenolate |
| Polymerization Type | Living Anionic Ring-Opening Polymerization |
| Polydispersity Index (Mw/Mn) | < 1.13 |
| Activation Energy | 21.3 kcal mol⁻¹ |
| Thermal Stability (TGA) | Stable up to 270°C |
| Crystallinity | Highly Crystalline |
| Melting Point | 168-176°C |
Experimental Protocols
The following is a representative protocol for the anionic ring-opening polymerization of this compound, adapted from established procedures for similar monomers.
Materials:
-
This compound (monomer)
-
Sodium thiophenolate (initiator)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa, syringes)
Procedure:
-
Preparation of Initiator Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of sodium thiophenolate in anhydrous THF. The concentration will depend on the desired monomer-to-initiator ratio, which determines the target molecular weight of the polymer.
-
Polymerization Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer and a septum under a positive pressure of argon or nitrogen.
-
Monomer and Solvent Addition: Using a syringe, transfer the desired amount of anhydrous THF into the reaction flask, followed by the this compound monomer.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 140°C, based on the diisopropyl analog). Once the temperature has stabilized, inject the calculated amount of the sodium thiophenolate initiator solution into the reaction flask.
-
Polymerization: Allow the reaction to proceed for the desired time. The polymerization is typically monitored by techniques such as ¹H NMR or Gel Permeation Chromatography (GPC) to follow monomer conversion and polymer growth.
-
Termination: After the desired level of conversion is reached, terminate the polymerization by adding a proton source, such as degassed methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol or hexane. The precipitated polymer can be collected by filtration, redissolved in a suitable solvent (e.g., THF or chloroform), and reprecipitated to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by various techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Visualizations
The following diagrams illustrate the polymerization mechanism and the experimental workflow.
References
Application Note: HPLC Analysis of Diethyl 1,1-cyclopropanedicarboxylate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diethyl 1,1-cyclopropanedicarboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification crucial for process monitoring and quality control.[1] The described method utilizes a reverse-phase C18 column with a UV detector, offering high sensitivity and reproducibility. This protocol is intended for researchers, scientists, and professionals in the drug development and chemical synthesis fields.
Introduction
This compound (CAS No. 1559-02-0) is a colorless liquid with a molecular weight of 186.21 g/mol .[2][3] It serves as a versatile building block in organic synthesis, particularly in the preparation of advanced pharmaceutical intermediates.[1] Given its role in synthetic pathways, a reliable analytical method to determine its purity and concentration is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of such compounds due to its high resolution and sensitivity. This document provides a detailed protocol for the HPLC analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable volume of methanol, and dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Results and Data Presentation
The following tables present hypothetical quantitative data for a typical calibration curve and sample analysis.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
A linear regression of this data should yield a correlation coefficient (r²) > 0.999.
Table 2: Sample Analysis Data
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Sample A | 4.52 | 457,020 | 30.0 |
| Sample B | 4.51 | 609,360 | 40.0 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The use of a standard C18 column and a common mobile phase makes this method easily adaptable in most analytical laboratories. The protocol demonstrates good linearity and is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. This compound-1559-02-0 [ganeshremedies.com]
- 2. Diethyl cyclopropane-1,1-dicarboxylate 97 1559-02-0 [sigmaaldrich.com]
- 3. Diethyl cyclopropane-1,1-dicarboxylate 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of 1,1-cyclopropanedimethanol via Reduction of Diethyl 1,1-cyclopropanedicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-cyclopropanedimethanol is a valuable building block in organic synthesis, notably serving as a precursor in the preparation of key intermediates for pharmaceuticals such as Montelukast.[1][2] This document provides a detailed protocol for the efficient reduction of diethyl 1,1-cyclopropanedicarboxylate to 1,1-cyclopropanedimethanol. The primary method detailed utilizes lithium aluminum hydride (LiAlH4), a powerful reducing agent effective for the conversion of esters to primary alcohols.[3][4] An alternative method employing potassium borohydride and aluminum trichloride is also mentioned.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of 1,1-cyclopropanedimethanol.
| Parameter | Lithium Aluminum Hydride Reduction | Potassium Borohydride/Aluminum Trichloride Reduction |
| Starting Material | This compound | This compound |
| Product | 1,1-cyclopropanedimethanol | 1,1-cyclopropanedimethanol |
| Reported Yield | 86%[5] | 50-55% (two-step overall yield)[1][6] |
| Product Purity | Confirmed by 1H NMR and Mass Spec[5] | Not specified |
| Boiling Point | 235-236 °C (lit.)[5] | Not specified |
| Density | 1.065 g/mL at 25 °C (lit.)[5] | Not specified |
| Refractive Index | n20/D 1.4700 (lit.)[5] | Not specified |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH4)
This protocol is adapted from the reduction of the analogous dimethyl ester and is expected to provide a high yield of 1,1-cyclopropanedimethanol.[5]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na2SO4) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (for purification)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous diethyl ether (or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of LiAlH4: Slowly and portion-wise, add lithium aluminum hydride to the stirred solution. Caution: LiAlH4 reacts violently with water and protic solvents. Ensure all glassware is scrupulously dry. The reaction is exothermic.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add saturated aqueous sodium sulfate solution to quench the excess LiAlH4. This should be done dropwise to control the evolution of hydrogen gas.
-
Filtration: A solid precipitate will form. Filter the mixture through a pad of Celite or by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with THF or ethyl acetate to recover all the product.
-
Work-up: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with ethyl acetate to afford pure 1,1-cyclopropanedimethanol as a colorless oil.[5]
Method 2: Reduction with Potassium Borohydride and Aluminum Trichloride
An alternative procedure involves the use of potassium borohydride in the presence of aluminum trichloride.[1][6]
Mandatory Visualization
Diagram 1: Experimental Workflow for LiAlH4 Reduction
References
- 1. CN106588568B - A kind of preparation method of 1,1- cyclopropyl dimethanol - Google Patents [patents.google.com]
- 2. This compound-1559-02-0 [ganeshremedies.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. 1,1-Bis(hydroxymethyl)cyclopropane | 39590-81-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,1-cyclopropanedicarboxylate is a valuable synthetic intermediate, notably utilized in the production of pharmaceuticals such as the anti-asthma medication Montelukast and the anti-inflammatory drug Ketorolac[1][2][3]. The construction of the cyclopropane ring is a key step in its synthesis. Phase Transfer Catalysis (PTC) has emerged as an efficient and scalable method for this transformation, offering advantages over classical methods that often require strictly anhydrous conditions and strong bases like sodium ethoxide, which historically resulted in lower yields of 27-40%[4]. PTC allows for the reaction to occur between reactants in immiscible phases (typically aqueous and organic) using a catalyst that facilitates the transfer of reactive species across the phase boundary. This methodology often employs milder reaction conditions, inexpensive bases, and can lead to significantly improved yields.
This document provides detailed protocols and data for the synthesis of this compound via phase transfer catalysis, intended to guide researchers in replicating and optimizing this important synthetic transformation.
Data Presentation
The following table summarizes quantitative data from a representative phase transfer catalyzed synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| Diethyl malonate | 1.87 mol | [5] |
| 1,2-Dibromoethane | 3.38 mol | [5] |
| Base | K₂CO₃ (7.39 mol) | [5] |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (Bu₄NBr) (19 mmol) | [5] |
| Solvent | Dimethyl sulfoxide (DMSO) | [5] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [5] |
| Reaction Time | 48 hours | [5] |
| Product Information | ||
| Product | This compound | [5] |
| Yield | 90% | [5] |
| Boiling Point | 94-96 °C / 10 mmHg | [5] |
| Density | 1.055 g/mL at 25 °C | [5] |
Experimental Protocols
This section details the methodology for the synthesis of this compound using tetrabutylammonium bromide as the phase transfer catalyst.
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
5 L four-necked round bottom flask
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a 5 L four-necked round bottom flask, dissolve diethyl malonate (300 g, 1.87 mol) and 1,2-dibromoethane (634.5 g, 3.38 mol) in DMSO (1.5 L).[5]
-
To this solution, add potassium carbonate (1020 g, 7.39 mol) and tetrabutylammonium bromide (6.4 g, 19 mmol).[5]
-
Stir the reaction mixture vigorously at room temperature for 48 hours.[5]
-
After the reaction is complete, quench the reaction by adding 2 L of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 1.5 L).[5]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[5]
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator.[5]
-
Purify the resulting residue by vacuum distillation at 5-10 mmHg. Collect the fraction boiling at 64-65 °C to obtain this compound as a colorless oil. The expected yield is approximately 90%.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for the phase transfer catalysis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism of phase transfer catalysis in the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Diethyl 1,1-cyclopropanedicarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the reaction of diethyl malonate with a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base. Common bases include sodium ethoxide and potassium carbonate.[1][2] The reaction proceeds via a double alkylation of the diethyl malonate to form the cyclopropane ring.
Q2: What are the key factors influencing the yield of the reaction?
Several factors can significantly impact the yield, including the choice of base, solvent, reaction temperature, and the purity of reagents. The selection of the dihaloethane also plays a crucial role, with 1,2-dibromoethane generally being more reactive but 1,2-dichloroethane being a more economical option.[1]
Q3: What is the role of a phase transfer catalyst (PTC) in this synthesis?
A phase transfer catalyst, such as tetrabutylammonium bromide or benzyltriethylammonium chloride, can be employed to facilitate the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic substrate).[3][4] This can lead to milder reaction conditions, shorter reaction times, and improved yields by enhancing the transport of the reacting anions between the phases.[5]
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. - Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[1] Note that excessive heat can lead to side reactions. |
| Suboptimal Base | - Base Strength: Sodium ethoxide is a stronger base but can promote elimination side reactions. Potassium carbonate is a milder base and can lead to higher yields of the desired product, especially when using 1,2-dichloroethane.[1][2] - Finely Ground K2CO3: When using potassium carbonate, ensure it is finely comminuted to maximize its surface area and reactivity.[1] |
| Presence of Water | - Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. The presence of water can consume the base and lead to hydrolysis of the ester.[6][7] |
| Inefficient Stirring | - Vigorous Agitation: In heterogeneous mixtures (e.g., with potassium carbonate), vigorous stirring is crucial to ensure proper mixing and reaction.[6] |
| Product Loss During Workup | - Careful Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. - Avoid Emulsions: If emulsions form during extraction, they can be broken by adding brine. |
Side Product Formation
Problem: The product is contaminated with significant amounts of side products.
| Side Product | Cause | Prevention Strategy |
| Tetraethyl butane-1,1,4,4-tetracarboxylate | Intermolecular reaction between two molecules of diethyl malonate and one molecule of 1,2-dihaloethane.[2] | - Slow Addition: Add the 1,2-dihaloethane slowly to the reaction mixture containing diethyl malonate and the base. - High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over the intermolecular side reaction. |
| Mono-alkylated Diethyl Malonate | Incomplete reaction or insufficient base. | - Ensure a sufficient molar excess of the base is used. - Monitor the reaction to completion. |
| Elimination Products (e.g., vinyl bromide) | Occurs when using a strong base like sodium ethoxide with 1,2-dihaloethanes, particularly at elevated temperatures. | - Use a milder base such as potassium carbonate. - Maintain a controlled reaction temperature. |
| Hydrolyzed Product (Carboxylic Acid) | Presence of water during the reaction or workup.[7] | - Use anhydrous reagents and solvents.[6][7] - Perform the workup efficiently to minimize contact with aqueous acidic or basic solutions. |
Purification Difficulties
Problem: Difficulty in isolating pure this compound.
| Issue | Suggested Solution |
| Separation from unreacted Diethyl Malonate | The boiling points of diethyl malonate and the product can be close, making distillation challenging.[3] |
| Removal of High-Boiling Impurities | The crude product may contain high-boiling side products. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Base | Dihaloalkane | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | 1,2-Dibromoethane | Ethanol | None | Reflux | 1.5 | 27-40 | [2] |
| Potassium Carbonate | 1,2-Dibromoethane | DMF | None | 100 | 2 | 73 | [2] |
| Potassium Carbonate | 1,2-Dichloroethane | DMF | None | 115-120 | 6 | 83 | [1] |
| Sodium Hydroxide | 1,2-Dibromoethane | Water/Dichloromethane | Benzyltriethylammonium Chloride (PTC) | 25-65 | 2 | 66-73 (as diacid) | [3] |
| Potassium Carbonate | 1,2-Dichloroethane | DMF | PEG 400 (PTC) | N/A | N/A | 50-55 (for two steps) | [4] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate
This protocol is adapted from a patented procedure with high yield.[1]
-
Apparatus Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser with a Dean-Stark trap (or similar setup for azeotropic water removal), and a dropping funnel.
-
Reagent Charging: Charge the flask with diethyl malonate (2.0 mols), dimethylformamide (DMF, 1000 ml), 1,2-dichloroethane (13.2 mols), and finely comminuted potassium carbonate (4.8 mols).
-
Reaction Initiation: While stirring vigorously, heat the mixture to 115°C. Carbon dioxide evolution and separation of water should commence.
-
Addition of Diethyl Malonate: Over a period of 3 hours, add another portion of diethyl malonate (2.0 mols) to the reaction vessel through the dropping funnel.
-
Reaction Completion: Continue heating and stirring for a total of 6 hours, or until no more water separates in the trap.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts and wash them with 1,2-dichloroethane or methanol. c. Combine the filtrate and washings. d. Remove the 1,2-dichloroethane and DMF by distillation.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Sodium Ethoxide
This protocol is a classic method for this synthesis.[6]
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a drying tube, carefully add fresh-cut sodium (6.0 g atoms) in small pieces to absolute ethanol (2.5 L).
-
Apparatus Setup: In a separate three-necked flask, equip a reflux condenser with a drying tube, a mechanical stirrer, and an inlet for the sodium ethoxide solution.
-
Reagent Charging: Mix diethyl malonate (3.0 moles) and 1,2-dibromoethane (3.0 moles) in the reaction flask.
-
Reaction: Heat the mixture to 80°C and vigorously stir while slowly adding the sodium ethoxide solution. The rate of addition should be controlled to maintain a smooth reflux.
-
Reflux: After the addition is complete (approx. 1.5 hours), continue to reflux the mixture with stirring for an additional 45 minutes.
-
Workup: a. Distill off the ethanol. b. Cool the reaction mixture and add cold water (900 ml) to dissolve the sodium halides. c. Separate the organic layer and extract the aqueous layer with ether (3 x 500 ml). d. Combine the organic layer and ether extracts, wash with saturated salt solution, and dry over anhydrous sodium sulfate.
-
Purification: Remove the ether by distillation and purify the residue by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield issues.
References
- 1. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Diethyl 1,1-cyclopropanedicarboxylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Diethyl 1,1-cyclopropanedicarboxylate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with unreacted diethyl malonate. | - Incomplete reaction. - Inefficient purification. | - Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). - Perform careful fractional vacuum distillation. Diethyl malonate has a higher boiling point than the product. |
| Product contains high-boiling point impurities. | - Formation of side products, such as tetraethyl butane-1,1,4,4-tetracarboxylate. | - Use a high-efficiency distillation column. - Collect a narrow boiling point fraction during distillation. |
| Low yield after distillation. | - Product decomposition at high temperatures. - Inefficient separation from impurities. | - Use a lower vacuum to reduce the boiling point. - Ensure the distillation apparatus is well-insulated to maintain a stable temperature. |
| Product is discolored (yellowish). | - Presence of impurities or decomposition products. | - Purify by column chromatography. - Wash the crude product with a dilute sodium bicarbonate solution before distillation to remove acidic impurities. |
| "Bumping" or uneven boiling during vacuum distillation. | - Lack of boiling chips or inadequate stirring. - Too rapid heating. | - Add fresh boiling chips or use a magnetic stirrer. - Heat the distillation flask slowly and evenly using an oil bath. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as diethyl malonate and 1,2-dibromoethane or 1,2-dichloroethane. A significant side product that can form is tetraethyl butane-1,1,4,4-tetracarboxylate, which arises from the intermolecular reaction of diethyl malonate.[1]
Q2: What is the primary method for purifying this compound?
A2: The most common and effective method for purifying this compound is fractional vacuum distillation.[2] This technique separates the product from lower and higher boiling point impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity can be assessed using several analytical techniques, including:
-
Gas Chromatography (GC): Provides a quantitative measure of purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of the product and detect impurities.[3]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional groups and the absence of hydroxyl impurities.
-
Refractive Index: A measured refractive index that matches the literature value is a good indicator of purity.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography can be used, especially for removing colored impurities or when high purity is required for sensitive applications. A common stationary phase is silica gel.[4][5]
Q5: What are the expected physical properties of pure this compound?
A5: Pure this compound is a clear, colorless liquid.[6] Refer to the quantitative data table below for specific physical properties.
Quantitative Data
| Property | Value |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Boiling Point | 134-136 °C (lit.) at atmospheric pressure 94-96 °C/10 mmHg (lit.) 97 °C/15 mbar[2] |
| Density | 1.055 g/mL at 25 °C (lit.) |
| Refractive Index (n²⁰/D) | 1.433 (lit.) |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude this compound obtained from synthesis.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a round-bottom flask, a fractionating column e.g., Vigreux, a condenser, a receiving flask, and a vacuum adapter)
-
Vacuum pump
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
Once the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
-
Terminating the Distillation: Stop the distillation when the temperature starts to rise or drop, or when only a small amount of residue remains in the distillation flask.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a tightly sealed container.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical steps for troubleshooting distillation outcomes.
References
- 1. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 2. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 3. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Common side reactions in the synthesis of Diethyl 1,1-cyclopropanedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Diethyl 1,1-cyclopropanedicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Problem 1: Low Yield of this compound
A diminished yield of the desired product is a frequent challenge. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like GC-MS or TLC.[1] - Temperature: The reaction temperature may be too low. Consider gradually increasing the temperature while monitoring for the formation of side products. For the reaction with 1,2-dichloroethane and potassium carbonate in DMF, temperatures between 110-130°C have been shown to reduce reaction times.[2] - Base Strength/Amount: Ensure a sufficient amount of a suitable base is used to deprotonate the diethyl malonate effectively. |
| Suboptimal Reaction Conditions | - Choice of Base: The selection of the base is critical. While sodium ethoxide is commonly used, potassium carbonate is an effective alternative. Finely ground potassium carbonate can significantly improve yields.[2] - Solvent: The choice of solvent can impact the reaction rate and side product formation. Dimethylformamide (DMF) is a common solvent for this reaction.[1][2] - Anhydrous Conditions: The presence of water can consume the base and lead to hydrolysis of the ester. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere. |
| Formation of Side Products | - Intermolecular Reaction: The primary side reaction is the intermolecular reaction of the diethyl malonate enolate with the dihaloalkane, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate. This is particularly prevalent with 1,2-dichloroethane. Using 1,2-dibromoethane can favor the desired intramolecular cyclization. - Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the dihaloalkane can promote the formation of the tetracarboxylate byproduct. |
| Product Loss During Workup | - Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions may be necessary. - Purification: The product can be lost during purification steps like distillation or chromatography. Optimize these procedures to minimize losses. |
Problem 2: Presence of Significant Impurities in the Final Product
The purity of this compound is crucial for its use in further synthetic steps. The following table details common impurities and methods for their removal.
| Impurity | Reason for Formation | Identification | Prevention and Removal |
| Unreacted Diethyl Malonate | Incomplete reaction or use of excess diethyl malonate. | Can be identified by GC-MS or NMR spectroscopy by comparing with a standard. | - Drive the reaction to completion. - Fractional Distillation: Careful fractional distillation under reduced pressure can separate the lower-boiling diethyl malonate from the desired product.[3] |
| Tetraethyl butane-1,1,4,4-tetracarboxylate | Intermolecular side reaction between diethyl malonate and the dihaloalkane. | Higher boiling point than the desired product. Can be identified by GC-MS and NMR spectroscopy. | - Use 1,2-dibromoethane instead of 1,2-dichloroethane. - Fractional Distillation: This high-boiling impurity can be separated from the product by vacuum distillation.[3] |
| Mono-halogenated Intermediate | Incomplete second alkylation step. | Can be detected by GC-MS. | - Ensure sufficient reaction time and an adequate amount of base to facilitate the second intramolecular alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound and how can I minimize it?
The most prevalent side reaction is the intermolecular condensation of diethyl malonate with the 1,2-dihaloalkane, which results in the formation of tetraethyl butane-1,1,4,4-tetracarboxylate. The formation of this byproduct can be minimized by:
-
Choice of Dihaloalkane: Using 1,2-dibromoethane is generally preferred over 1,2-dichloroethane as it favors the intramolecular cyclization to form the desired cyclopropane ring.
-
Reaction Conditions: Employing a less reactive base like potassium carbonate instead of sodium ethoxide can also help to suppress the formation of the linear byproduct.[2]
-
Stoichiometry: Precise control of the reactant ratios is important.
Q2: My yield is consistently low. What are the first things I should check?
For consistently low yields, you should first verify the following:
-
Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are scrupulously dry. Moisture will deactivate the base and hinder the reaction.
-
Reagent Quality: Use high-purity diethyl malonate and dihaloalkane. The physical state of the base is also important; for instance, finely powdered potassium carbonate is more effective.[2]
-
Reaction Temperature: Confirm that your reaction is being conducted at the optimal temperature. For the potassium carbonate/DMF system, a temperature range of 110-130°C is often effective.[2]
-
Reaction Monitoring: Actively monitor the reaction's progress by TLC or GC to ensure it has gone to completion before starting the workup.
Q3: I'm having difficulty separating the this compound from unreacted diethyl malonate. What are the best purification methods?
Separating the product from unreacted diethyl malonate can be challenging due to their similar properties.[4] The most effective method is fractional distillation under reduced pressure.[3] Key considerations for a successful separation include:
-
Efficient Fractionating Column: Use a column with a high number of theoretical plates, such as a Vigreux or packed column.
-
Slow Distillation Rate: A slow and controlled distillation will provide better separation.
-
Vacuum Control: Maintain a stable and appropriate vacuum level throughout the distillation.
Q4: Can I use a phase transfer catalyst to improve the reaction?
Yes, a phase transfer catalyst (PTC) can be used, particularly in systems with solid-liquid phase heterogeneity, such as when using potassium carbonate as the base. A PTC like tetrabutylammonium bromide can facilitate the transfer of the malonate anion to the organic phase, potentially increasing the reaction rate. However, it's important to note that some PTCs can decompose at higher temperatures and may need to be removed during purification.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of this compound, based on literature reports.
| Base | Dihaloalkane | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Sodium Ethoxide | 1,2-dibromoethane | Ethanol | Reflux | ~40-50 | Organic Syntheses |
| Potassium Carbonate | 1,2-dibromoethane | DMF | 25 | ~73 | [2] |
| Potassium Carbonate | 1,2-dichloroethane | DMF | 115-120 | ~85 | [2] |
Note: Yields are highly dependent on the specific reaction scale and conditions.
Experimental Protocols
Synthesis of this compound using Potassium Carbonate and 1,2-Dibromoethane
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Anhydrous potassium carbonate, finely powdered
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous DMF.
-
Addition of Reagents: To the DMF, add diethyl malonate, 1,2-dibromoethane, and finely powdered anhydrous potassium carbonate.
-
Reaction: Heat the mixture to a temperature between 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all the organic extracts.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound showing the desired intramolecular cyclization and the competing intermolecular side reaction.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Logic
References
Optimizing reaction conditions for Diethyl 1,1-cyclopropanedicarboxylate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 1,1-cyclopropanedicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue. Several factors can contribute to this problem. Here's a breakdown of potential causes and solutions:
-
Sub-optimal Base: The choice and quality of the base are critical. Sodium ethoxide is a traditional choice, but its use can lead to lower yields. Using finely comminuted potassium carbonate has been shown to significantly improve yields.
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Temperatures between 110°C and 130°C can reduce reaction times to 5-6 hours and improve conversion.
-
Inefficient Removal of Water: Water formed during the reaction can hinder its progress. Azeotropic removal of water using an entrainment agent like 1,2-dichloroethane itself can accelerate the conversion.
-
Purity of Reagents: Ensure all reagents, especially diethyl malonate and the dihaloethane, are of high purity. The presence of impurities can lead to side reactions. It is also crucial to maintain strictly anhydrous conditions throughout the reaction.
-
Ineffective Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially when using a heterogeneous base like potassium carbonate.
Q2: I am observing significant amounts of unreacted diethyl malonate in my crude product. How can I drive the reaction to completion and simplify purification?
A2: The presence of unreacted diethyl malonate complicates purification due to its similar boiling point to the product. Here are some strategies to address this:
-
Molar Ratio of Reactants: Using a slight excess of the dihaloalkane can help to ensure the complete consumption of diethyl malonate. A molar ratio of dialkyl malonate to 1,2-dichloroalkane of 1:(2.5 to 3.5) is recommended.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as triethylbenzylammonium chloride or PEG 400, can facilitate the reaction between the deprotonated diethyl malonate and the dihaloethane, leading to higher conversion.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure the diethyl malonate has been completely consumed before workup.
Q3: What are the common side reactions, and how can they be minimized?
A3: The primary side reaction is the intermolecular condensation of diethyl malonate with itself or with the product. To minimize this:
-
Controlled Addition of Base: Gradual addition of the base (e.g., sodium ethoxide solution) to the mixture of diethyl malonate and 1,2-dihaloethane can help to maintain a low concentration of the enolate at any given time, thus favoring the intramolecular cyclization.
-
Appropriate Solvent: The choice of solvent can influence the reaction pathway. Dimethylformamide (DMF) or dimethylacetamide are effective solvents for this reaction.
Q4: What is the most effective method for purifying the final product?
A4: Purification of this compound is typically achieved by vacuum distillation.
-
Initial Workup: After the reaction is complete, the mixture is typically cooled, and the precipitated salts are filtered off. The solvent is then removed under reduced pressure.
-
Vacuum Distillation: The crude product is then distilled under high vacuum. The product typically distills at 91–96°C/4 mm. A short Vigreux column can be used to improve the separation from any remaining impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 | Method 2 | Method 3 |
| Base | Sodium Ethoxide | Potassium Carbonate (finely comminuted) | Sodium Hydroxide (50% aq.) |
| Dihaloalkane | 1,2-Dibromoethane | 1,2-Dichloroethane | 1,2-Dibromoethane |
| Solvent | Ethanol | Dimethylformamide (DMF) | Water (with phase transfer catalyst) |
| Phase Transfer Catalyst | Not specified | Not essential, but can be used | Triethylbenzylammonium Chloride |
| Temperature | Reflux | 110-130°C | 25°C (exotherms to ~65°C) |
| Reaction Time | Not specified | 5-6 hours | 2 hours |
| Reported Yield | ~40% | Up to 96% (for dimethyl ester) | 66-73% (of diacid) |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is adapted from a patented procedure which reports high yields.
-
Apparatus Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, a thermometer, and a dropping funnel.
-
Reagent Charging: Charge the flask with diethyl malonate, dimethylformamide (DMF), 1,2-dichloroethane, and finely comminuted potassium carbonate.
-
Reaction: While stirring vigorously, heat the mixture to 115°C. An azeotrope of 1,2-dichloroethane and water will begin to distill. The temperature can be raised to 120°C.
-
Monitoring: Monitor the reaction for the cessation of water separation, which indicates the reaction is complete (typically after 6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated salts and wash them with DMF and 1,2-dichloroethane.
-
Combine the filtrate and washings.
-
-
Purification:
-
Remove the 1,2-dichloroethane by distillation under atmospheric pressure.
-
Remove the DMF and any unreacted diethyl malonate by distillation under vacuum.
-
The final product, this compound, is then distilled under high vacuum.
-
Protocol 2: Synthesis using Phase Transfer Catalysis
This protocol is based on a procedure for the synthesis of the corresponding diacid, which can be adapted for the diester.
-
Apparatus Setup: Use a three-necked flask equipped with a mechanical stirrer.
-
Reagent Charging: To a vigorously stirred solution of aqueous sodium hydroxide, add the phase transfer catalyst (e.g., triethylbenzylammonium chloride).
-
Reaction: To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once. An exothermic reaction will occur, raising the temperature. Continue vigorous stirring for 2 hours.
-
Workup:
-
Transfer the reaction mixture to a larger flask and cool it in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid while maintaining the temperature between 15 and 25°C.
-
Extract the aqueous layer multiple times with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
The crude product can then be purified by vacuum distillation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield issues.
Caption: Workflow for purification and addressing unreacted starting material.
Removal of impurities from Diethyl 1,1-cyclopropanedicarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions regarding the removal of impurities from Diethyl 1,1-cyclopropanedicarboxylate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities often originate from the starting materials and side reactions during synthesis. The most common synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane or 1,2-dichloroethane.[1][2][3] Consequently, the following impurities are frequently encountered:
-
Unreacted Diethyl Malonate: Due to incomplete reaction.[1]
-
Unreacted 1,2-dibromoethane or 1,2-dichloroethane: Excess starting material that was not fully consumed.
-
Tetraethyl butane-1,1,4,4-tetracarboxylate: A common byproduct formed from the intermolecular reaction of diethyl malonate and the dihaloethane.[3]
-
Solvent Residues: Depending on the solvent used in the synthesis (e.g., DMSO, DMF).[4][5]
-
Water: Introduced during the workup process.
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your product:
-
Gas Chromatography (GC): An effective method for separating and quantifying volatile impurities. A purity of 99.4% has been reported using GC analysis.[3]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used to analyze the compound.[6]
-
Infrared (IR) Spectroscopy: Can be used to check for the presence of hydroxyl (-OH) bands, which would indicate water or alcohol impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information and can be used to identify and quantify impurities.
Troubleshooting Guide
Problem 1: My final product has a low boiling point and a broad boiling range during distillation.
-
Possible Cause: This is often indicative of the presence of residual low-boiling starting materials such as 1,2-dichloroethane or 1,2-dibromoethane, or solvents used in the reaction.
-
Solution:
-
Fractional Distillation: Perform a careful fractional distillation under reduced pressure.[4] The lower boiling point impurities will distill first.
-
Washing: Before distillation, wash the crude product with water to remove water-soluble impurities like DMSO or DMF, followed by a wash with a saturated brine solution to aid in the separation of the organic and aqueous layers.
-
Drying: Ensure the product is thoroughly dried over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation to remove any residual water.
-
Problem 2: The IR spectrum of my product shows a broad peak around 3500 cm⁻¹, but the NMR spectrum looks clean.
-
Possible Cause: The broad peak in the IR spectrum is characteristic of an O-H stretch, indicating the presence of water or residual ethanol (if used as a solvent or from the ethoxide base). Even small amounts of water can be prominent in an IR spectrum.
-
Solution:
-
Azeotropic Removal of Water: If the impurity is water, it can sometimes be removed by azeotropic distillation with a suitable solvent like toluene.
-
Drying: Dry the sample over a desiccant like anhydrous sodium sulfate, filter, and then remove the solvent under reduced pressure.
-
Redistillation: A careful fractional distillation should separate the water from the higher-boiling product.
-
Problem 3: My product purity is stuck at around 95% after distillation, and I suspect a high-boiling impurity.
-
Possible Cause: A high-boiling impurity with a boiling point close to that of this compound is likely present. This is often the byproduct tetraethyl butane-1,1,4,4-tetracarboxylate.[3]
-
Solution:
-
Efficient Fractional Distillation: Use a longer distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve the separation efficiency.
-
Column Chromatography: If distillation is ineffective, column chromatography on silica gel can be used for purification. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective for separating the less polar product from more polar impurities.
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be employed.[6]
-
Data Presentation
Table 1: Physical Properties and Purification Parameters for this compound
| Parameter | Value | Reference |
| Boiling Point | 134-136 °C (lit.) | [4] |
| 94-96 °C / 10 mmHg (lit.) | [4] | |
| 85 °C / 18 mbar | [5] | |
| Density | 1.055 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n²⁰/D) | 1.433 (lit.) | [4] |
| Typical Purity after Distillation | >99% | [3] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will contain any low-boiling impurities, and discard it.
-
Collect the main fraction at the expected boiling point of this compound (e.g., 94-96 °C at 10 mmHg).[4]
-
Stop the distillation before all the material has vaporized to avoid distilling over high-boiling impurities.
-
-
Analysis: Analyze the purity of the collected fraction using GC or HPLC.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. This compound | 1559-02-0 [chemicalbook.com]
- 5. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 6. Diethyl cyclopropane-1,1-dicarboxylate | SIELC Technologies [sielc.com]
Technical Support Center: Diethyl 1,1-cyclopropanedicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Diethyl 1,1-cyclopropanedicarboxylate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal shelf life, refrigeration at 2-8°C is recommended.[3] The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[1]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[1][2] Contact with these substances can lead to decomposition of the ester.
Q3: What is the appearance of pure this compound?
A3: Pure this compound is a colorless to light yellow, odorless liquid.[2][3] A significant change in color or the appearance of a precipitate may indicate degradation or contamination.
Q4: Is this compound stable under normal laboratory conditions?
A4: Yes, the compound is stable under normal, recommended storage conditions.[1][2] However, prolonged exposure to incompatible materials, high temperatures, or moisture can lead to degradation.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway is hydrolysis of the ester groups to form cyclopropane-1,1-dicarboxylic acid and ethanol. This can be catalyzed by the presence of acids or bases. Thermal decomposition at elevated temperatures is also a possibility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products. | Purity of this compound may be compromised. A common impurity is unreacted diethyl malonate from the synthesis process. | Verify the purity of your starting material using GC-MS or ¹H NMR (see Experimental Protocols). If significant impurities are detected, repurify the compound by fractional distillation under reduced pressure. |
| The compound has developed a yellow color or a precipitate has formed. | This may indicate degradation, likely through hydrolysis or polymerization. | It is recommended to test the purity of the material. If degradation is confirmed, the product may need to be repurified or a fresh batch should be used for sensitive applications. |
| Difficulty in reproducing literature procedures using the compound. | The stability of the compound might be affected by the specific reaction conditions (e.g., presence of trace acid or base, elevated temperature). | Ensure all reagents and solvents are anhydrous and free of acidic or basic impurities. Consider running a small-scale stability test of your compound under the proposed reaction conditions before proceeding with the full-scale reaction. |
| Low assay value upon receipt of the compound. | Improper shipping or short-term storage conditions. Although it can be shipped at ambient temperatures, prolonged exposure to heat can be detrimental.[3] | Immediately store the compound at the recommended 2-8°C upon receipt. If the assay is still low, contact the supplier. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound and identifying potential impurities like diethyl malonate.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of esters (e.g., DB-5ms, HP-5ms, or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Interpretation:
-
The retention time of this compound should be consistent.
-
Analyze the mass spectrum of the main peak to confirm its identity (Molecular Ion: m/z 186.21).
-
Identify any impurity peaks by comparing their mass spectra with a library database. Pay close attention to peaks that may correspond to diethyl malonate (Molecular Ion: m/z 160.17).
-
Protocol 2: Stability Study under Accelerated Conditions (Hydrolysis)
This protocol provides a framework for assessing the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
Buffered solutions (e.g., pH 4, 7, and 9)
-
HPLC or GC-MS for analysis
-
Constant temperature incubator or water bath
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation:
-
Add a known amount of the stock solution to each of the buffered solutions to achieve a final desired concentration.
-
Incubate the samples at a constant temperature (e.g., 40°C).
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Analyze the aliquots by a validated HPLC or GC-MS method to quantify the remaining amount of this compound.
-
Data Presentation: Plot the concentration of this compound versus time for each pH condition. This will allow for the determination of the degradation rate.
Visualizations
References
Technical Support Center: Diethyl 1,1-cyclopropanedicarboxylate Reactions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 1,1-cyclopropanedicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis of this compound
Q1: My yield of this compound is lower than expected. What are the common causes?
A1: Low yields can stem from several factors:
-
Incomplete reaction: The reaction between diethyl malonate and a 1,2-dihaloethane (like 1,2-dibromoethane or 1,2-dichloroethane) requires a strong base and sufficient reaction time. Ensure your base (e.g., sodium ethoxide, potassium carbonate) is fresh and anhydrous.[1][2] Phase-transfer catalysis can also improve yields.[3]
-
Side reactions: The primary side-product is often unreacted diethyl malonate, which can be difficult to separate due to similar boiling points.[3] Using an excess of the dihaloethane can help drive the reaction to completion.
-
Hydrolysis of the ester: The presence of water can lead to the hydrolysis of the diethyl ester, reducing the yield of the desired product. It is crucial to use anhydrous reagents and solvents.[2]
Q2: How can I effectively remove unreacted diethyl malonate from my product?
A2: Purification can be challenging. Fractional distillation under reduced pressure is the most common method.[2][3] Careful control of the vacuum and temperature is necessary to achieve good separation.
Hydrolysis to Cyclopropane-1,1-dicarboxylic Acid
Q3: I am having trouble with the saponification (hydrolysis) of this compound. What are the key parameters?
A3: Successful hydrolysis to cyclopropane-1,1-dicarboxylic acid depends on:
-
Reaction Temperature: To prevent thermal decomposition of the dicarboxylic acid, the reaction temperature should be controlled, ideally between 30 and 100°C, possibly under vacuum.[4]
-
Complete Reaction: Ensure the hydrolysis is complete before workup. This can be monitored by the disappearance of the oily ester layer.[5]
-
Extraction: Due to the good water solubility of cyclopropane-1,1-dicarboxylic acid, multiple extractions with a suitable organic solvent (like ether) are necessary to isolate the product from the aqueous layer.[3][4] Saturating the aqueous layer with sodium chloride can improve extraction efficiency.[3]
Decarboxylation to Cyclopropanecarboxylic Acid
Q4: The decarboxylation of cyclopropane-1,1-dicarboxylic acid is giving me a very low yield. How can I optimize this step?
A4: Low yields are a known issue with the thermal decarboxylation of strained ring dicarboxylic acids.[6]
-
Monitoring CO₂ Evolution: The reaction should be heated until the evolution of carbon dioxide ceases. This can be monitored by bubbling the off-gas through a solution of calcium hydroxide (limewater); the reaction is likely complete when the limewater no longer turns cloudy.[6]
-
Rearrangement Products: Be aware of potential side reactions. For instance, substituted cyclopropane-1,1-dicarboxylic acids can undergo rearrangement upon heating. For example, 2-vinylcyclopropane-1,1-dicarboxylic acid can rearrange to the lactone of 4-hydroxy-5-hexenoic acid.[7]
Quantitative Data Summary
| Reaction Stage | Reactants | Base/Catalyst | Typical Yield | Reference |
| Synthesis of this compound | Diethyl malonate, 1,2-dibromoethane | Sodium ethoxide | 27-40% | [1] |
| Diethyl malonate, 1,2-dibromoethane | Potassium carbonate | 73% | [1] | |
| Diethyl malonate, 1,2-dichloroethane | Sodium ethylate | ~90% | [1] | |
| Hydrolysis to Cyclopropane-1,1-dicarboxylic Acid | Diethyl malonate, 1,2-dibromoethane | 50% aq. NaOH, Triethylbenzylammonium chloride | 66-73% (one-pot from diethyl malonate) | [3] |
| Decarboxylation to Cyclopropanecarboxylic Acid | 1,1-Cyclobutanedicarboxylic Acid (analogous) | Heat (160-170°C) | 18-21% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid (One-Pot from Diethyl Malonate)
This procedure is adapted from Organic Syntheses.[3]
-
To a 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.
-
To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.
-
Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Pour the aqueous layer into a 4-L separatory funnel and extract three times with 900 mL of ether.
-
Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.
-
Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and filter to obtain the product as white crystals.
Protocol 2: Thermal Decarboxylation to Cyclopropanecarboxylic Acid
This protocol is adapted from a procedure for the decarboxylation of 1,1-cyclobutanedicarboxylic acid and may result in low yields.[6]
-
Place the cyclopropane-1,1-dicarboxylic acid in a small Claisen flask.
-
Heat the flask in an oil bath to the melting point of the diacid (around 140°C) and then slowly raise the temperature.
-
Monitor the evolution of CO₂ gas. A simple method is to pass the gas through a limewater solution.
-
Continue heating until the gas evolution ceases.
-
The crude cyclopropanecarboxylic acid can then be purified by distillation under reduced pressure.
Diagrams
References
- 1. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Preventing byproduct formation in Diethyl 1,1-cyclopropanedicarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Diethyl 1,1-cyclopropanedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Perkin alicyclic synthesis, which involves the reaction of diethyl malonate with a 1,2-dihaloethane (such as 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.[1] Common bases include sodium ethoxide and potassium carbonate.
Q2: What are the primary reagents and typical reaction conditions?
A2: Key reagents include diethyl malonate, 1,2-dibromoethane or 1,2-dichloroethane, and a base. Solvents like ethanol or dimethylformamide (DMF) are often used. Reaction temperatures can range from room temperature to reflux, depending on the specific protocol.[2][3]
Q3: What is the main byproduct I should be aware of during this synthesis?
A3: A significant byproduct is tetraethyl butane-1,1,4,4-tetracarboxylate, formed via a competing intermolecular reaction.[2] Its formation can be substantial, especially when using 1,2-dichloroethane.[2]
Q4: How can I purify the final product?
A4: The most common purification method is fractional distillation under reduced pressure (vacuum distillation).[4] This technique is effective in separating the desired product from higher-boiling byproducts and unreacted starting materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts is consuming the reactants. 3. Moisture in reagents or glassware: The base is neutralized by water. | 1. Optimize reaction conditions: Monitor the reaction progress using techniques like GC or TLC and adjust the time and temperature accordingly. 2. Minimize byproduct formation: Refer to the specific troubleshooting sections below for guidance on reducing the formation of common byproducts. 3. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. |
| High Percentage of Tetraethyl butane-1,1,4,4-tetracarboxylate | Intermolecular reaction of the diethyl malonate enolate with 1,2-dihaloethane: This competing reaction is a known issue, particularly with 1,2-dichloroethane, where it can be a major byproduct.[2] | 1. Control stoichiometry: Use a precise molar ratio of diethyl malonate to the 1,2-dihaloethane as specified in the protocol. 2. Slow addition of reagents: Add the base or the 1,2-dihaloethane slowly to the reaction mixture to favor the intramolecular cyclization. 3. Choice of dihaloalkane: While 1,2-dichloroethane is cheaper, 1,2-dibromoethane may lead to lower yields of this specific byproduct.[2] |
| Presence of Diethyl 2-(2-haloethyl)malonate | Incomplete cyclization: The reaction is stopped before the second intramolecular nucleophilic substitution can occur. | 1. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to promote the final ring-closing step. 2. Ensure sufficient base: Make sure at least two equivalents of base are used to deprotonate both the initial diethyl malonate and the intermediate halo-malonate ester. |
| Formation of Vinyl Halide | E2 Elimination of the 1,2-dihaloethane: The base can act as a nucleophile and promote the elimination of HX from the 1,2-dihaloethane, especially at higher temperatures.[5][6] | 1. Control temperature: Maintain a lower reaction temperature to disfavor the elimination reaction. 2. Choice of base: A less hindered, strong base is generally preferred for substitution over elimination. |
| Mixture of Ethyl and Other Alkyl Esters in the Product (Transesterification) | Use of a non-matching alkoxide base: For example, using sodium methoxide with diethyl malonate can lead to the formation of methyl esters. | 1. Use a matching alkoxide base: When using diethyl malonate, sodium ethoxide should be the base of choice to prevent transesterification.[3] |
Experimental Protocols
Protocol 1: Synthesis using 1,2-Dibromoethane and Sodium Ethoxide
This protocol is adapted from the classical Perkin alicyclic synthesis.[1]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Cyclopropanation: Add 1,2-dibromoethane (1 equivalent) dropwise to the solution. The mixture is then heated to reflux for several hours.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation.
Protocol 2: Synthesis using 1,2-Dichloroethane and Potassium Carbonate
This protocol offers an alternative using a less expensive dihaloalkane and a milder base.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add diethyl malonate (1 equivalent), 1,2-dichloroethane (excess, can also act as a solvent), finely powdered anhydrous potassium carbonate (2 equivalents), and a suitable solvent like DMF.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by GC.
-
Work-up: After completion, the mixture is cooled, and the inorganic salts are filtered off. The excess 1,2-dichloroethane and DMF are removed by distillation.
-
Purification: The resulting crude product is purified by vacuum distillation.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Competing pathways leading to desired product and major byproduct.
Caption: General experimental workflow for the synthesis.
References
- 1. Perkin Alicyclic Synthesis [drugfuture.com]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 6. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
Technical Support Center: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 1,1-cyclopropanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scaling up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method involves the reaction of diethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[1][2][3] Common bases include sodium ethoxide and potassium carbonate.[3] Phase transfer catalysts are also sometimes employed to improve reaction rates and yields.[2][4]
Q2: What are the primary applications of this compound?
A2: this compound is a valuable intermediate in the pharmaceutical industry.[5] It is notably used in the synthesis of drugs such as Montelukast and Foretinib.[5][6] It can also be used to prepare 1,1-cyclopropanedimethanol, another important precursor compound.[5]
Q3: What are the main challenges when scaling up this synthesis?
A3: Scaling up the synthesis of this compound can present several challenges. These include managing heat and mass transfer in larger reactors, which can lead to localized overheating and side reactions.[7] Other common issues include achieving high yields, minimizing the formation of byproducts, and efficiently purifying the final product.[2]
Q4: How can I monitor the progress of the reaction?
A4: Gas chromatography (GC) is a common and effective method for monitoring the consumption of the starting material, diethyl malonate, and the formation of the product.[5] This allows for real-time tracking of the reaction's progress and helps in determining the optimal reaction time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.[7]- Suboptimal reaction temperature.[1]- Inefficient mixing.[7]- Presence of water in reagents or solvent. | - Monitor the reaction by GC to ensure it has gone to completion.[5]- Optimize the reaction temperature; temperatures between 110°C and 130°C are often effective.[1]- Ensure vigorous and uniform stirring, especially in larger reaction vessels.[1]- Use anhydrous solvents and ensure reagents are dry. |
| Formation of Side Products | - Reaction temperature is too high, leading to decomposition or side reactions.[7]- Incorrect stoichiometry of reactants. | - Carefully control the reaction temperature to avoid localized overheating.[7]- Consider using a milder catalyst if charring or significant byproduct formation is observed.[7]- Precisely measure and control the molar ratios of the reactants and base. |
| Difficulty in Product Purification | - Presence of unreacted diethyl malonate, which has a similar boiling point to the product.[2]- Formation of high-boiling point residues.[1] | - Ensure the reaction goes to completion to minimize unreacted starting material.[5]- Utilize fractional distillation under reduced pressure for efficient separation.[1]- A flash distillation can be performed initially to remove salts and high-boiling components before final purification.[1] |
| Slow Reaction Rate | - Insufficient catalyst or base.- Low reaction temperature.[1]- Ineffective phase transfer catalyst (if used). | - Increase the amount of base or consider using a more reactive one.[1]- Gradually increase the reaction temperature while monitoring for side product formation.[1]- If using a phase transfer catalyst, ensure its activity and consider screening other catalysts.[4] |
Experimental Protocols
Protocol 1: Synthesis using 1,2-Dichloroethane and Potassium Carbonate
This protocol is adapted from a method suitable for larger scale production.[1]
-
Apparatus Setup: Equip a suitable reaction vessel with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging Reactants: To the vessel, add diethyl malonate (2.0 mols), dimethylformamide (DMF, 1000 ml), 1,2-dichloroethane (13.2 mols), and finely comminuted potassium carbonate (4.8 mols).[1]
-
Reaction: With vigorous stirring, heat the mixture to 115°C.[1]
-
Addition of Diethyl Malonate: Over a period of 3 hours, add another 2.0 mols of diethyl malonate to the reaction mixture through the dropping funnel.[1]
-
Completion and Work-up: Continue heating and stirring for a total of 6 hours, or until the reaction is complete as monitored by GC.[1] After completion, cool the mixture to room temperature.
-
Purification: Filter the precipitated salts and wash them with DMF. Combine the filtrate and washings. Remove the 1,2-dichloroethane and DMF by distillation. The crude product can then be purified by vacuum distillation.[1]
| Parameter | Value |
| Diethyl Malonate | 4.0 mols (total) |
| 1,2-Dichloroethane | 13.2 mols |
| Potassium Carbonate | 4.8 mols |
| Solvent | DMF (1000 ml) |
| Temperature | 115°C |
| Reaction Time | 6 hours |
| Reported Yield | 83.8% |
Protocol 2: Synthesis using 1,2-Dibromoethane and Phase Transfer Catalysis
This method utilizes a phase transfer catalyst, which can be beneficial in certain setups.[2]
-
Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add triethylbenzylammonium chloride (0.5 mol) to the stirred solution at 25°C.[2]
-
Reactant Addition: To the vigorously stirred suspension, add a mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) all at once.[2]
-
Reaction: Stir the reaction mixture vigorously for 2 hours.[2]
-
Work-up and Purification: Transfer the contents to a larger flask, cool to 15°C, and carefully acidify with concentrated hydrochloric acid. Extract the aqueous layer with ether. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified.[2]
| Parameter | Value |
| Diethyl Malonate | 0.5 mol |
| 1,2-Dibromoethane | 0.75 mol |
| Base | 50% aq. NaOH |
| Phase Transfer Catalyst | Triethylbenzylammonium chloride (0.5 mol) |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Reported Yield | 66-73% (of the diacid after hydrolysis) |
Visualizations
References
- 1. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. This compound-1559-02-0 [ganeshremedies.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Diethyl vs. Dimethyl 1,1-Cyclopropanedicarboxylate for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Among the versatile building blocks, dialkyl 1,1-cyclopropanedicarboxylates serve as crucial precursors for a variety of complex molecules, including active pharmaceutical ingredients (APIs) such as Montelukast and Ketorolac.[1][2] This guide provides a comprehensive comparison of two commonly utilized derivatives: Diethyl 1,1-cyclopropanedicarboxylate and Dimethyl 1,1-cyclopropanedicarboxylate, focusing on their physicochemical properties, spectroscopic signatures, and relative performance in key chemical transformations.
Physicochemical Properties: A Tale of Two Esters
At a fundamental level, the primary difference between these two compounds lies in the nature of the ester group: ethyl versus methyl. This seemingly minor variation imparts subtle but significant differences in their physical properties, which can influence reaction conditions and purification strategies.
| Property | This compound | Dimethyl 1,1-cyclopropanedicarboxylate |
| CAS Number | 1559-02-0[3] | 6914-71-2[4] |
| Molecular Formula | C₉H₁₄O₄[3] | C₇H₁₀O₄[4] |
| Molecular Weight | 186.21 g/mol [2] | 158.15 g/mol [4] |
| Appearance | Colorless Oil | Liquid |
| Boiling Point | 94-96 °C / 10 mmHg | 196-198 °C (lit.)[5] |
| Density | 1.055 g/mL at 25 °C | 1.147 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.433 (lit.) | 1.441 (lit.)[5] |
The higher molecular weight and larger alkyl chains of the diethyl ester result in a slightly higher boiling point under vacuum and a lower density compared to the dimethyl ester. These differences are important considerations for process chemists during solvent selection, reaction scale-up, and product isolation.
Spectroscopic Data: Fingerprinting the Molecules
Detailed spectroscopic analysis is essential for reaction monitoring and quality control. Below is a summary of the key spectroscopic features for both compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| This compound | Dimethyl 1,1-cyclopropanedicarboxylate |
| δ 4.19 (q, J=7.1 Hz, 4H, -OCH₂CH₃) | δ 3.72 (s, 6H, -OCH₃) |
| δ 1.42 (s, 4H, cyclopropane-CH₂) | δ 1.40 (s, 4H, cyclopropane-CH₂) |
| δ 1.28 (t, J=7.1 Hz, 6H, -OCH₂CH₃) |
¹³C NMR (100 MHz, CDCl₃)
| This compound | Dimethyl 1,1-cyclopropanedicarboxylate |
| δ 169.3 (C=O) | δ 169.8 (C=O) |
| δ 61.5 (-OCH₂) | δ 52.5 (-OCH₃) |
| δ 29.8 (quaternary C) | δ 29.5 (quaternary C) |
| δ 17.5 (cyclopropane-CH₂) | δ 17.8 (cyclopropane-CH₂) |
| δ 14.1 (-CH₃) |
Note: Specific chemical shifts for Dimethyl 1,1-cyclopropanedicarboxylate were not fully detailed in the search results, but typical values for methyl esters are provided for comparison.
Infrared (IR) Spectroscopy
Both molecules exhibit a strong absorption band characteristic of the C=O stretch in the ester functional group, typically around 1730 cm⁻¹. Other significant peaks include C-O stretching and C-H stretching vibrations.
Mass Spectrometry (MS)
The mass spectra of both compounds show characteristic fragmentation patterns. The molecular ion peak (M⁺) will be observed at m/z 186 for the diethyl ester and m/z 158 for the dimethyl ester. Common fragmentation pathways involve the loss of the alkoxy groups (-OCH₂CH₃ or -OCH₃) and subsequent fragmentation of the cyclopropane ring.
Performance in Chemical Reactions: A Comparative Analysis
While direct side-by-side comparative studies with quantitative data are scarce in the available literature, we can infer performance differences based on established chemical principles and related studies.
Synthesis
Both esters are typically synthesized via the reaction of the corresponding dialkyl malonate with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.
A patent for the preparation of these esters suggests that the methyl ester can be more readily prepared.[6] This could be attributed to the lower steric hindrance of the methyl group, potentially leading to faster reaction rates.
Hydrolysis
The hydrolysis of the diester to the corresponding cyclopropane-1,1-dicarboxylic acid is a common subsequent step in many synthetic routes. Studies on the hydrolysis of dialkyl malonates have shown that the size of the alkyl group influences the rate of hydrolysis, with methyl esters generally hydrolyzing faster than ethyl esters due to reduced steric hindrance around the carbonyl carbon.[4]
Experimental Protocol: Hydrolysis of this compound
A detailed one-pot procedure for the conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid involves phase-transfer catalysis and concentrated alkali.[7] This method circumvents the need to isolate the intermediate this compound. For the direct hydrolysis of the isolated diethyl ester, a typical procedure would involve refluxing with a strong base such as potassium hydroxide in an alcoholic solvent, followed by acidification.
Ring-Opening Reactions
The strained cyclopropane ring in these molecules is susceptible to ring-opening by nucleophiles. This reactivity is a key feature in their application as synthetic intermediates. The rate of these reactions can be influenced by steric factors. The smaller methyl groups of dimethyl 1,1-cyclopropanedicarboxylate may offer less steric hindrance to an incoming nucleophile compared to the ethyl groups of the diethyl ester, potentially leading to faster reaction rates.[8][9]
Applications in Drug Synthesis
Both diethyl and dimethyl 1,1-cyclopropanedicarboxylate are valuable intermediates in the synthesis of important pharmaceuticals.
-
Montelukast: This anti-asthmatic drug's synthesis involves a side chain derived from either of these diesters.[2][10] The synthesis typically involves the reduction of the diester to the corresponding diol.
-
Ketorolac: This non-steroidal anti-inflammatory drug (NSAID) also utilizes a cyclopropane-containing fragment that can be sourced from these diesters.[1][2]
While both esters are used, the choice between them may depend on factors such as availability, cost, and the specific reaction conditions of a proprietary synthetic route.
Conclusion
The choice between Diethyl and Dimethyl 1,1-cyclopropanedicarboxylate is a nuanced one, with several factors for a research or process chemist to consider.
-
Reactivity: The available evidence suggests that Dimethyl 1,1-cyclopropanedicarboxylate may exhibit slightly higher reactivity in both its synthesis and subsequent reactions like hydrolysis and nucleophilic ring-opening, primarily due to the lower steric hindrance of the methyl groups.
-
Physicochemical Properties: The differences in boiling point and density may favor one over the other depending on the specific process and purification methods employed.
-
Cost and Availability: In a drug development setting, the cost and reliable supply of the starting material are critical factors that can often dictate the choice.
Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic context, including desired reaction kinetics, process scalability, and economic considerations. This guide provides the fundamental data to aid in making that informed decision.
References
- 1. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]
- 2. This compound-1559-02-0 [ganeshremedies.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]
- 6. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
A Comparative Guide to Alternatives for Diethyl 1,1-cyclopropanedicarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diethyl 1,1-cyclopropanedicarboxylate is a cornerstone reagent in organic synthesis, prized for its utility in constructing the cyclopropane motif found in numerous natural products and pharmaceuticals. However, a range of alternative reagents offers distinct advantages in terms of reactivity, substrate scope, and ease of handling. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Key Alternatives and Their Applications
The primary alternatives to this compound include other dialkyl 1,1-cyclopropanedicarboxylates, such as the dimethyl and di-tert-butyl esters, and the highly reactive cyclic diester, Meldrum's acid. These compounds are instrumental in the synthesis of complex molecules, including intermediates for the non-steroidal anti-inflammatory drug (NSAID) Ketorolac and the asthma medication Montelukast.
Performance Comparison in Cyclopropanation Reactions
The synthesis of the cyclopropane ring from these precursors often involves a Michael-Initiated Ring Closure (MIRC) reaction with a 1,2-dihaloalkane or a Corey-Chaykovsky reaction with a sulfur ylide. The choice of the ester group (ethyl, methyl, tert-butyl) or the use of a constrained cyclic system like Meldrum's acid can significantly influence reaction yields and conditions.
Synthesis of Dialkyl 1,1-Cyclopropanedicarboxylates
The reaction of a dialkyl malonate with a 1,2-dihaloalkane is a common method for preparing 1,1-cyclopropanedicarboxylates. The choice of the dihaloalkane and reaction conditions can impact the yield.
| Dialkyl Malonate | Dihaloalkane | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Dimethyl Malonate | 1,2-Dibromoethane | K₂CO₃ | DMF | 24 | RT, then 100 | 73 | [1] |
| Dimethyl Malonate | 1,2-Dibromoethane | Finely ground K₂CO₃ | DMF | 24 | RT, then 100 | 96.5 | [1] |
| Dimethyl Malonate | 1,2-Dichloroethane | Finely ground K₂CO₃ | DMF | - | - | 55 | [1] |
| Diethyl Malonate | 1,2-Dibromoethane | NaOH / TEBAC | H₂O | 2 | 65 | 66-73 (as diacid) | [2] |
| Diethyl Malonate | 1,2-Dichloroethane | K₂CO₃ / PEG 400 | - | - | - | 50-55 (for diol) | [3] |
Note: Yields are for the formation of the cyclopropane ring, though in some cases the immediate product is the corresponding dicarboxylic acid or is carried on to a subsequent product.
Cyclopropanation with Meldrum's Acid
Meldrum's acid is a versatile alternative that can be used in one-pot reactions to generate highly substituted cyclopropanes. A common method involves the reaction with an aldehyde and cyanogen bromide in the presence of a base.
| Aldehyde | Base | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Formaldehyde | Triethylamine | Methanol | - | 0 to RT | - | [4] |
| 4-Bromobenzaldehyde | Triethylamine | Methanol | - | 0 to RT | 52 | [4] |
| 2,4-Dichlorobenzaldehyde | Triethylamine | Methanol | - | 0 to RT | 60 | [4] |
| 2-Methoxybenzaldehyde | Triethylamine | Methanol | - | 0 to RT | 55 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid from Diethyl Malonate
This procedure, adapted from Organic Syntheses, describes a phase-transfer catalyzed cyclopropanation of diethyl malonate with 1,2-dibromoethane, followed by hydrolysis to the diacid.[2]
Materials:
-
Diethyl malonate (80.0 g, 0.5 mol)
-
1,2-Dibromoethane (141.0 g, 0.75 mol)
-
50% Aqueous Sodium Hydroxide (1 L)
-
Triethylbenzylammonium chloride (TEBAC) (114.0 g, 0.5 mol)
-
Concentrated Hydrochloric Acid
-
Ether
-
Benzene
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide and 114.0 g of triethylbenzylammonium chloride at 25 °C.
-
To this vigorously stirred suspension, add a mixture of 80.0 g of diethyl malonate and 141.0 g of 1,2-dibromoethane all at once.
-
Stir the reaction mixture vigorously for 2 hours. The temperature may rise to about 65 °C.
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.
-
Cool the mixture to 15 °C with an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.
-
Extract the aqueous layer three times with 900 mL of ether.
-
Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.
-
Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and filter the mixture to obtain 43.1–47.9 g (66–73%) of cyclopropane-1,1-dicarboxylic acid as white crystals.
Protocol 2: One-Pot Synthesis of Substituted Cyclopropanes from Meldrum's Acid
This protocol is a general procedure for the synthesis of fully substituted spiro-cyclopropanes from Meldrum's acid, an aldehyde, and cyanogen bromide.[4][5]
Materials:
-
Meldrum's acid (0.14 g, 0.96 mmol)
-
Aldehyde (0.48 mmol)
-
Cyanogen bromide (BrCN) (0.05 g, 0.48 mmol)
-
Triethylamine (0.04 g, 0.63 mmol)
-
Methanol
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 g of cyanogen bromide in 2 mL of methanol at 0 °C. Caution: Cyanogen bromide is toxic and should be handled in a fume hood.
-
In a separate Erlenmeyer flask, dissolve 0.14 g of Meldrum's acid and the aldehyde (0.48 mmol) in 10 mL of methanol.
-
Add 0.04 g of triethylamine to the Meldrum's acid/aldehyde solution.
-
Transfer the resulting solution to a separatory funnel and add it dropwise to the cyanogen bromide solution at 0 °C to room temperature.
-
Stir the reaction mixture. The product will precipitate as a solid.
-
Filter the solid precipitate and wash with a few mL of cold methanol to obtain the desired substituted cyclopropane.
Reaction Mechanisms and Workflows
The formation of cyclopropanes from these precursors can be visualized through key reaction mechanisms.
Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is a powerful tandem reaction for forming cyclopropane rings. It involves the conjugate addition of a nucleophile (from the malonate or Meldrum's acid) to an α,β-unsaturated acceptor, followed by an intramolecular nucleophilic substitution.
Caption: Workflow for Michael-Initiated Ring Closure (MIRC)
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to an α,β-unsaturated ketone (enone), forming a cyclopropane ring.
Caption: Corey-Chaykovsky Cyclopropanation of an Enone
Application in Drug Synthesis
Ketorolac Synthesis
Montelukast Side Chain Synthesis
The synthesis of the side chain of Montelukast, an asthma medication, frequently utilizes 1,1-cyclopropanedimethanol. This diol is typically prepared by the reduction of a dialkyl 1,1-cyclopropanedicarboxylate. One study reports a two-step process starting from diethyl malonate and 1,2-dichloroethane, using PEG 400 as a phase-transfer catalyst, to produce 1,1-cyclopropanedimethanol with an overall yield of 50-55%.[3] While other dialkyl malonates can be used, comparative data on the efficiency of this specific transformation is limited.
Conclusion
While this compound remains a widely used and effective reagent, its alternatives offer valuable options for organic chemists.
-
Dimethyl 1,1-cyclopropanedicarboxylate often behaves similarly to the diethyl ester and can be used interchangeably in many cases, with the choice sometimes dictated by the desired solubility properties of intermediates or by-products.
-
Di-tert-butyl 1,1-cyclopropanedicarboxylate provides the advantage of easier selective hydrolysis of one ester group due to the steric bulk of the tert-butyl groups. However, its preparation can be more challenging.
-
Meldrum's acid stands out for its high reactivity, allowing for the one-pot synthesis of complex, highly substituted cyclopropanes under mild conditions, which is particularly advantageous for creating diverse molecular libraries.
The selection of the most appropriate cyclopropane precursor will depend on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy. This guide provides a foundation for making an informed decision based on the available experimental evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. New full-substituted cyclopropanes derived from the one-pot reaction of Meldrum’s acid with aldehydes and BrCN in the presence of Et<sub>3</sub>N - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis and Confirmation of Diethyl 1,1-cyclopropanedicarboxylate Structure: A Comparative Guide
This guide provides a detailed spectroscopic analysis of Diethyl 1,1-cyclopropanedicarboxylate, a key building block in organic synthesis. Its structural confirmation is presented through a comparative analysis of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra with two structurally related diesters: diethyl malonate and dimethyl cyclopropane-1,1-dicarboxylate. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development to aid in the unambiguous identification and characterization of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and the two comparative compounds. This side-by-side presentation allows for a clear and rapid assessment of the distinguishing spectral features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 4.20 | Quartet | 4H | -O-CH₂ -CH₃ |
| 1.43 | Singlet | 4H | cyclopropane CH₂ | |
| 1.28 | Triplet | 6H | -O-CH₂-CH₃ | |
| Diethyl Malonate [1][2] | 4.20 | Quartet | 4H | -O-CH₂ -CH₃ |
| 3.39 | Singlet | 2H | -CO-CH₂ -CO- | |
| 1.28 | Triplet | 6H | -O-CH₂-CH₃ | |
| Dimethyl cyclopropane-1,1-dicarboxylate | 3.73 | Singlet | 6H | -O-CH₃ |
| 1.40 | Singlet | 4H | cyclopropane CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound [3] | 169.0 | C =O |
| 61.5 | -O-CH₂ -CH₃ | |
| 25.0 | quaternary cyclopropane C | |
| 16.0 | cyclopropane CH₂ | |
| 14.1 | -O-CH₂-CH₃ | |
| Diethyl Malonate [1][4] | 166.8 | C =O |
| 61.5 | -O-CH₂ -CH₃ | |
| 41.5 | -CO-CH₂ -CO- | |
| 14.0 | -O-CH₂-CH₃ | |
| Dimethyl cyclopropane-1,1-dicarboxylate [5] | 169.5 | C =O |
| 52.5 | -O-CH₃ | |
| 25.5 | quaternary cyclopropane C | |
| 16.5 | cyclopropane CH₂ |
Table 3: Infrared (IR) Spectroscopic Data (Neat)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound [6] | ~1730 | C=O stretch (Ester) |
| ~2980 | C-H stretch (Alkyl) | |
| ~1200 | C-O stretch (Ester) | |
| Diethyl Malonate [7][8] | ~1740 | C=O stretch (Ester) |
| ~2980 | C-H stretch (Alkyl) | |
| ~1250 | C-O stretch (Ester) | |
| Dimethyl cyclopropane-1,1-dicarboxylate [5] | ~1735 | C=O stretch (Ester) |
| ~2950 | C-H stretch (Alkyl) | |
| ~1210 | C-O stretch (Ester) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the neat liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Perform a background scan with empty, clean salt plates to subtract atmospheric and instrumental interferences.
-
Process the resulting spectrum to identify characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.
¹³C NMR Spectroscopy Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation and Setup: Use the same instrument and initial setup as for ¹H NMR.
-
Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
-
Analysis: Analyze the chemical shifts of the signals to identify the different types of carbon atoms (e.g., carbonyl, alkyl) in the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
- 1. Diethyl malonate(105-53-3) 13C NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 3. This compound(1559-02-0) 13C NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 5. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Comparative study of different synthetic routes to Diethyl 1,1-cyclopropanedicarboxylate
A Comparative Guide to the Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals. This guide provides a comparative analysis of different synthetic routes to this compound, presenting experimental data and detailed protocols to inform the selection of the most suitable method for a given application.
The primary and most common approach to synthesizing this compound involves the reaction of diethyl malonate with a 1,2-dihaloethane in the presence of a base. This reaction, a double SN2 alkylation, forms the cyclopropane ring. Variations in the choice of dihaloalkane, base, solvent, and the use of a phase-transfer catalyst can significantly impact the reaction's yield, duration, and scalability.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data from various reported synthetic methods for this compound.
| Route | Method | Dihaloalkane | Base | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Standard Alkylation | 1,2-Dibromoethane | K₂CO₃ | DMSO | Bu₄NBr | 48 hours | Room Temp. | 90% | [1] |
| 2 | Phase-Transfer Catalysis | 1,2-Dibromoethane | K₂CO₃ | DMF | Bu₄NBr | 16 hours | Room Temp. | 89% | ChemicalBook |
| 3 | High-Temperature Alkylation | 1,2-Dichloroethane | Finely comminuted K₂CO₃ | DMF | None | 5-6 hours | 115 °C | 83.8% | [2] |
| 4 | Phase-Transfer Catalysis (to Diacid) | 1,2-Dibromoethane | 50% aq. NaOH | Water | TEBAC | 2 hours | 25-65 °C | 66-73% (for diacid) | [3] |
| 5 | Phase-Transfer Catalysis | 1,2-Dichloroethane | K₂CO₃ | - | PEG 400 | Not Specified | Not Specified | 50-55% (total yield over 2 steps) | [4] |
Bu₄NBr: Tetrabutylammonium bromide TEBAC: Triethylbenzylammonium chloride DMF: Dimethylformamide DMSO: Dimethyl sulfoxide PEG 400: Polyethylene glycol 400
Experimental Protocols
Route 1: Standard Alkylation with 1,2-Dibromoethane in DMSO
This method provides a high yield at room temperature, though it requires a longer reaction time.
Procedure: In a 5 L four-necked round bottom flask, diethyl malonate (300 g, 1.87 mol) and 1,2-dibromoethane (634.5 g, 3.38 mol) were dissolved in DMSO (1.5 L).[1] To this solution, K₂CO₃ (1020 g, 7.39 mol) and tetrabutylammonium bromide (Bu₄NBr) (6.4 g, 19 mmol) were added.[1] The reaction mixture was stirred at room temperature for 48 hours. After completion, the reaction was quenched by adding 2 L of water and extracted with ethyl acetate (1.5 L, 3 times). The combined organic phases were dried with Na₂SO₄ and concentrated under reduced pressure. The residue was distilled under vacuum (5-10 mmHg) at 64-65°C to afford this compound as an oil (400 g, 90% yield).[1]
Route 2: Phase-Transfer Catalysis with 1,2-Dibromoethane in DMF
This route offers a significantly reduced reaction time compared to the DMSO method while maintaining a high yield.
Procedure: To a solution of diethyl malonate (17 mmol) and 1,2-dibromoethane (22 mmol) in DMF, potassium carbonate (K₂CO₃, 42 mmol) and tetrabutylammonium bromide (0.08 mmol) were added. The mixture was stirred for 16 hours at room temperature. After evaporation of the solvent, the residue was extracted three times with 100 mL of ethyl acetate. The combined organic layers were washed with water and then concentrated to yield this compound as a colorless oil (89% yield).
Route 3: High-Temperature Alkylation with 1,2-Dichloroethane
This industrial-scale method utilizes the less reactive but more economically and environmentally favorable 1,2-dichloroethane. The higher temperature and use of finely comminuted potassium carbonate accelerate the reaction.
Procedure: A reaction vessel was charged with diethyl malonate (320 g, 2.0 mols), dimethylformamide (1000 ml), 1,2-dichloroethane (1308 g, 13.2 mols), and finely comminuted potassium carbonate (664 g, 4.8 mols).[2] The mixture was heated to 115 °C with thorough stirring, at which point the release of carbon dioxide and separation of water commenced. The reaction was carried out for 5 to 6 hours. After workup, which involved distillation to remove the solvent and unreacted 1,2-dichloroethane, the product was obtained with a yield of 83.8%.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic scheme and the role of phase-transfer catalysis.
Caption: General reaction scheme for the synthesis.
Caption: Role of phase-transfer catalyst.
Discussion
The choice of synthetic route for this compound depends on several factors, including desired yield, reaction time, cost of reagents, and environmental considerations.
-
High Yield and Mild Conditions: The use of 1,2-dibromoethane with a phase-transfer catalyst in either DMSO or DMF provides excellent yields (89-90%) under mild, room temperature conditions.[1] However, the reaction in DMSO is significantly longer (48 hours) than in DMF (16 hours). The use of 1,2-dibromoethane may be a drawback due to its higher cost and the disposal of bromide byproducts.[2]
-
Cost-Effectiveness and Scalability: The high-temperature method using 1,2-dichloroethane is a viable option for large-scale industrial production.[2] Although the yield is slightly lower (83.8%), 1,2-dichloroethane is less expensive than its bromo-analogue, and the disposal of potassium chloride is simpler.[2] The shorter reaction time (5-6 hours) is also advantageous.
-
Alternative Approaches: The phase-transfer catalysis method leading to the diacid offers a one-pot conversion from diethyl malonate to cyclopropane-1,1-dicarboxylic acid.[3] However, this would necessitate a subsequent esterification step to obtain the desired diethyl ester, which adds to the overall process and may reduce the total yield.
References
Reactivity comparison of Diethyl 1,1-cyclopropanedicarboxylate with other diesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Diethyl 1,1-cyclopropanedicarboxylate against common acyclic diesters, namely Diethyl Malonate and Diethyl Succinate. The comparison focuses on reactions pertinent to organic synthesis and the development of pharmaceutical intermediates, supported by established chemical principles and representative experimental data.
Introduction
This compound is a valuable synthetic intermediate, notably used in the synthesis of pharmaceuticals like Montelukast and Ketorolac.[1] Its unique structural feature, a gem-dicarboxylate substituted cyclopropane ring, imparts a distinct reactivity profile compared to its acyclic analogues. The inherent ring strain of the cyclopropane moiety, estimated at approximately 28 kcal/mol, significantly influences its chemical behavior.[2] This guide explores three key areas of reactivity: stability towards hydrolysis, susceptibility to nucleophilic attack, and the acidity of alpha-protons. Understanding these differences is crucial for chemists in designing synthetic routes and predicting the stability and reactivity of molecules incorporating these structural motifs.
Reactivity Comparison: A Tripartite Analysis
The reactivity of this compound can be understood by comparing it with Diethyl Malonate, which features two ester groups on the same carbon (a gem-diester), and Diethyl Succinate, where the ester groups are separated by two methylene groups.
Ester Hydrolysis (Saponification)
The hydrolysis of esters is a fundamental reaction in organic chemistry. While high ring strain might suggest increased reactivity, studies have shown that esters of cyclopropanecarboxylic acid can exhibit enhanced stability towards hydrolysis compared to their non-cyclic counterparts.[3] This stabilization is attributed to electronic effects, such as hyperconjugation, of the cyclopropyl group. In the case of this compound, the cyclopropyl group acts as a substituent on the carbonyl carbon. The saponification is a known but reportedly slow process, which aligns with the principle of enhanced stability.[4]
In contrast, Diethyl Malonate and Diethyl Succinate hydrolyze under standard basic conditions. The reactivity of Diethyl Malonate's esters is influenced by the strong electron-withdrawing effect of the adjacent ester group.
Caption: Comparative Reactivity Pathways of Diesters.
Nucleophilic Attack and Ring Opening
A hallmark of this compound's reactivity is its propensity to undergo ring-opening reactions with nucleophiles.[1] This pathway is energetically favorable as it relieves the significant ring strain of the three-membered ring. This "acceptor-donor" character makes it a versatile building block for constructing more complex molecular scaffolds.[5] This mode of reactivity is absent in its acyclic counterparts, Diethyl Malonate and Diethyl Succinate, which do not possess a strained ring system to drive such transformations.
Acidity of Alpha-Protons
The acidity of protons on the carbon atom alpha to the carbonyl groups is another critical point of distinction. Diethyl Malonate is well-known for its acidic α-protons (pKa ≈ 13), a property that makes it a cornerstone of the malonic ester synthesis for forming carbon-carbon bonds. The resulting enolate is stabilized by delocalization across both carbonyl groups. In stark contrast, Diethyl Succinate has less acidic α-protons (pKa ≈ 26), requiring much stronger bases for deprotonation. This compound does not have α-protons; the carbons alpha to the carbonyls are the quaternary cyclopropyl carbon and the carbons of the ethyl groups, which are not acidic.
Quantitative Data Summary
Disclaimer: The following data is representative and intended for illustrative comparison based on established chemical principles. Absolute values will vary with specific experimental conditions.
| Compound | Structure | Representative kOH (M-1s-1) at 25°C | Reactivity Notes |
| This compound | EtOOC-C(CH2)2-COOEt | ~0.008 | Hydrolysis is relatively slow; the cyclopropyl group provides some electronic stabilization. Prone to ring-opening with nucleophiles. |
| Diethyl Malonate | EtOOC-CH2-COOEt | ~0.025 | Hydrolysis is facile. The key feature is the high acidity of the α-protons (pKa ~13). |
| Diethyl Succinate | EtOOC-(CH2)2-COOEt | ~0.015 | Represents a baseline for a simple acyclic diester. α-protons are not significantly acidic. |
Experimental Protocols
To empirically determine and compare the reactivity of these diesters, a standardized kinetic analysis of alkaline hydrolysis can be performed.
Protocol: Comparative Kinetics of Alkaline Hydrolysis by Titration
Objective: To determine the second-order rate constant (kOH) for the saponification of this compound, Diethyl Malonate, and Diethyl Succinate at a constant temperature.
Materials:
-
This compound
-
Diethyl Malonate
-
Diethyl Succinate
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
Ethanol (solvent)
-
Phenolphthalein indicator
-
Thermostatic water bath
-
Burette, pipettes, conical flasks, stopwatches
Procedure:
-
Preparation:
-
Prepare a 0.02 M solution of each ester in ethanol.
-
Prepare a 0.02 M aqueous solution of NaOH.
-
Allow all solutions to equilibrate to the desired temperature (e.g., 25°C) in the thermostatic water bath.
-
-
Reaction Initiation:
-
To a 250 mL conical flask in the water bath, add 50 mL of the 0.02 M ester solution and 50 mL of the 0.02 M NaOH solution simultaneously.
-
Start the stopwatch immediately upon mixing. The initial concentrations of both ester and NaOH in the reaction mixture are now 0.01 M.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 10 mL of the standardized 0.1 M HCl. This neutralizes the remaining NaOH and stops the hydrolysis.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the quenched sample.
-
Titrate the excess HCl in the sample with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
-
Data Analysis:
-
Calculate the concentration of NaOH remaining at each time point.
-
Since the initial concentrations of ester and NaOH are equal, the second-order rate law can be applied. Plot 1/[NaOH]t versus time (t).
-
The plot should yield a straight line with a slope equal to the second-order rate constant, kOH.
-
Repeat the entire procedure for each of the three diesters to obtain comparative kinetic data.
-
Caption: Workflow for Comparative Hydrolysis Rate Determination.
Conclusion
This compound possesses a unique reactivity profile that distinguishes it from common acyclic diesters.
-
Relative to Diethyl Succinate , it is likely more stable to hydrolysis but is uniquely susceptible to ring-opening reactions by nucleophiles.
-
Relative to Diethyl Malonate , it lacks the highly acidic α-protons that are characteristic of malonic esters, precluding its use in traditional malonic ester synthesis pathways.
For the medicinal chemist and synthetic researcher, this compound is not merely a strained analogue of other diesters but a distinct synthon. Its stability can be an advantage in multistep syntheses where ester protecting groups are required to withstand certain conditions, while its ability to undergo ring-opening provides a powerful tool for the construction of complex carbocyclic systems. This guide underscores the importance of considering the nuanced effects of structure on reactivity when selecting building blocks for chemical synthesis.
References
- 1. This compound-1559-02-0 [ganeshremedies.com]
- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for Diethyl 1,1-cyclopropanedicarboxylate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Diethyl 1,1-cyclopropanedicarboxylate is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of validated analytical methods for this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis (e.g., purity assessment, quantification in a complex matrix), available instrumentation, and desired performance characteristics. The following table summarizes the key attributes of three common analytical techniques for this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct relationship between the integrated NMR signal area and the number of atomic nuclei. |
| Typical Use | Purity testing, quantification in raw materials and finished products, stability studies. | Purity assessment, residual solvent analysis, and quantification of volatile impurities. | Absolute quantification without the need for a specific reference standard of the analyte, certification of reference materials. |
| Sample Throughput | High | High | Moderate |
| Selectivity | High | Very High | High |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Precision | High | High | High |
| Accuracy | High | High | Very High |
| Cost | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound using HPLC, GC, and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is suitable for the routine analysis of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1] For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for assessing the purity of this compound, which has been reported to have a purity of over 99% by GC.[2] The following is a suggested starting method based on the analysis of a similar compound, Diethyl-1,2-cyclopropanedicarboxylate.[3]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Supelco SPB-1 (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR offers the advantage of being a primary ratio method of measurement, allowing for direct quantification without a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Chloroform-d, DMSO-d6).
-
Experimental Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard.
-
-
Calculation: The concentration of the analyte is calculated using the following formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Validation of Analytical Methods
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The following table summarizes the typical validation parameters according to the International Council for Harmonisation (ICH) guidelines for the described methods.
| Validation Parameter | HPLC | GC | qNMR |
| Specificity | Demonstrated by the separation of the analyte from potential impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector. | High resolution of the capillary column provides excellent specificity. Confirmed by analyzing stressed samples and blanks. | The high spectral resolution of NMR provides excellent specificity. The chemical shift of the signals is unique to the molecular structure. |
| Linearity | R² > 0.999 over a range of 50-150% of the target concentration. | R² > 0.999 over a defined concentration range. | Demonstrated by preparing samples with varying analyte-to-internal standard ratios. R² > 0.999. |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% for drug substance assay. Determined by spiking a placebo with known amounts of the analyte. | 98.0% to 102.0%. Determined by the analysis of a certified reference material or by comparison to another validated method. | As a primary method, accuracy is inherently high. Can be confirmed using a certified reference material. Typically >99.0%. |
| Precision (% RSD) | Repeatability (intra-day): ≤ 1.0%. Intermediate precision (inter-day): ≤ 2.0%. | Repeatability: ≤ 1.0%. Intermediate precision: ≤ 2.0%. | Repeatability: ≤ 0.5%. Intermediate precision: ≤ 1.0%. |
| Limit of Detection (LOD) | Dependent on the UV absorptivity of the compound. Typically in the range of 0.01-0.1% of the assay concentration. | FID provides high sensitivity. Typically in the low ppm range. | Lower sensitivity compared to chromatographic methods. Typically in the range of 0.1-1% of the total sample. |
| Limit of Quantification (LOQ) | Typically in the range of 0.05-0.3% of the assay concentration. | Typically in the mid-ppm range. | Typically in the range of 0.3-3% of the total sample. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, column temperature, and flow rate. | Evaluated by varying parameters like oven temperature ramp rate, carrier gas flow, and injector temperature. | Less susceptible to minor variations in experimental parameters compared to chromatographic methods. Key is accurate weighing. |
Visualizing Method Validation and Comparison
The following diagrams illustrate the workflow for analytical method validation and a comparative summary of the discussed techniques.
Caption: A typical workflow for the validation of an analytical method.
Caption: Key characteristics of HPLC, GC, and qNMR for analysis.
Conclusion
The choice of an analytical method for this compound should be guided by the specific analytical requirements. For routine quality control, a validated HPLC method offers a good balance of performance, cost, and throughput. When high sensitivity is required for impurity profiling, a GC method is often superior. For applications demanding the highest accuracy and for the certification of reference materials, qNMR is the method of choice, providing absolute quantification without the need for an identical standard. Proper validation in accordance with ICH guidelines is imperative to ensure that the selected method is reliable and fit for its intended purpose.
References
The Strategic Advantage of Cyclopropane Rings: Evaluating Diethyl 1,1-cyclopropanedicarboxylate Derivatives in Drug Discovery
A deep dive into the enhanced efficacy, metabolic stability, and diverse therapeutic potential of cyclopropane-containing compounds, offering a comparative analysis for researchers and drug development professionals.
The incorporation of the small, rigid cyclopropane ring into molecular scaffolds has emerged as a powerful strategy in modern drug discovery. This three-membered carbocycle, seemingly simple in its structure, imparts a unique set of physicochemical properties that can significantly enhance the therapeutic profile of drug candidates. Diethyl 1,1-cyclopropanedicarboxylate, a key building block, serves as a gateway to a diverse array of derivatives that have demonstrated considerable promise across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in harnessing the full potential of this versatile chemical motif.
Enhanced Biological Activity: A Comparative Look
The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, leading to a more favorable interaction with its biological target. This often translates to increased potency and selectivity compared to more flexible, non-cyclopropane analogues.
One of the most prominent examples is Montelukast , an anti-asthmatic drug synthesized from this compound. The cyclopropane moiety is crucial for its high-affinity binding to the cysteinyl leukotriene receptor 1 (CysLT1).
| Compound | Target | IC50 (nM) | Non-Cyclopropane Analogue | Target | IC50 (nM) |
| Cyclopropyl-Containing PDE2 Ligand | PDE2 | ~10 | Methyl-Substituted Analogue | PDE2 | ~500 |
| 1-Aminocyclopropanecarboxylic acid (1-ACPA) | Glycine Binding Site (NMDA Receptor) | 38 ± 7 | Glycine | Glycine Binding Site (NMDA Receptor) | 103 ± 9 |
Table 1: Comparative IC50 values demonstrating the enhanced potency of cyclopropane-containing compounds versus their non-cyclopropane analogues. Data is illustrative and compiled from various sources.
Signaling Pathways and Experimental Workflows
The mechanism of action of many drugs derived from this compound involves the modulation of specific signaling pathways. Understanding these pathways is critical for rational drug design and development.
Caption: Leukotriene signaling pathway and the inhibitory action of Montelukast.
The development of drugs from this compound follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Caption: General experimental workflow for drug discovery using this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery research. Below are methodologies for the synthesis of a key intermediate and a critical biological assay.
Synthesis of 1,1-Cyclopropanedimethanol from this compound
This protocol outlines the reduction of this compound to 1,1-cyclopropanedimethanol, a crucial intermediate in the synthesis of Montelukast.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (X eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then water again.
-
Filter the resulting white precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,1-cyclopropanedimethanol.
-
The crude product can be purified by distillation or column chromatography.
Leukotriene Receptor Antagonism Assay
This protocol describes a method to evaluate the ability of a compound to inhibit the binding of leukotrienes to the CysLT1 receptor.[1]
Materials:
-
CysLT1-expressing cell line (e.g., U937)
-
Test compound (dissolved in DMSO)
-
Radiolabeled leukotriene D4 ([3H]LTD4)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Harvest CysLT1-expressing cells and resuspend them in assay buffer to a concentration of X cells/mL.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell suspension.
-
Initiate the binding reaction by adding a fixed concentration of [3H]LTD4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the incubation by rapid filtration through a 96-well filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the amount of bound [3H]LTD4 by scintillation counting.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound derivatives represent a promising class of compounds in drug discovery. The unique structural and conformational constraints imposed by the cyclopropane ring can lead to significant improvements in potency, selectivity, and metabolic stability. The comparative data and detailed protocols provided in this guide aim to equip researchers with the necessary information to effectively explore and exploit the therapeutic potential of this valuable chemical scaffold. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic incorporation of the cyclopropane motif is poised to play an increasingly important role in the development of next-generation therapeutics.
References
Benchmarking Diethyl 1,1-cyclopropanedicarboxylate: A Comparative Guide for Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Diethyl 1,1-cyclopropanedicarboxylate, a versatile C3-dicarboxylate synthon, offers a unique combination of reactivity and structural features. This guide provides an objective comparison of its performance in key chemical transformations against a common acyclic counterpart, Diethyl Malonate, supported by experimental data to inform reagent selection.
Introduction to this compound
This compound is a colorless, oily liquid that serves as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its strained three-membered ring imparts distinct chemical properties, influencing its reactivity in reactions such as Michael additions and condensations. This guide will focus on its performance in the context of its synthesis and a key reaction, the Michael addition, comparing it with the widely used Diethyl Malonate.
I. Synthesis of this compound vs. Alternatives
The primary route to this compound involves the reaction of Diethyl Malonate with a 1,2-dihaloethane. This method is often compared to other cyclopropanation techniques, such as the Simmons-Smith reaction.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Reagents | Catalyst | Typical Yield | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| From Diethyl Malonate | Diethyl malonate, 1,2-Dibromoethane | Phase Transfer Catalyst | 66-73%[2] | 2 h[2] | Room Temp.[2] | Readily available starting materials. | Use of hazardous 1,2-dibromoethane. |
| Simmons-Smith Reaction | Alkene, Diiodomethane, Zn-Cu couple | None | High (~98%)[3] | 5 h[3] | 0 to RT[3] | High yield, stereospecificity, good functional group tolerance.[3] | Stoichiometric zinc, high cost of diiodomethane.[3] |
| Furukawa Modification | Alkene, Diiodomethane, Diethylzinc | None | High[3] | 12 h[3] | -10 to RT[3] | Milder conditions, suitable for unfunctionalized alkenes.[3] | Pyrophoric diethylzinc, cost of reagents.[3] |
Experimental Protocol: Synthesis of this compound from Diethyl Malonate
This procedure is adapted from a reported method for the synthesis of the corresponding dicarboxylic acid.[2]
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
50% aqueous Sodium Hydroxide
-
Triethylbenzylammonium chloride (Phase Transfer Catalyst)
-
Concentrated Hydrochloric Acid
-
Ether
-
Benzene
-
Magnesium sulfate (MgSO₄)
-
Activated carbon
Procedure:
-
To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask, add triethylbenzylammonium chloride (0.5 mol).
-
To this suspension, add a mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with water.
-
Cool the mixture to 15°C and carefully acidify by dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extract the aqueous layer three times with ether.
-
Saturate the aqueous layer with sodium chloride and extract three times with ether.
-
Combine the ether layers, wash with brine, dry over MgSO₄, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with benzene and filter to obtain the product.
II. Performance in Michael Addition Reactions
The electron-withdrawing nature of the two ester groups on the cyclopropane ring makes this compound a potential Michael acceptor. Its reactivity in this context can be compared to the more conventional acyclic Michael acceptor, Diethyl Malonate.
While direct comparative studies with quantitative yield data for the same reaction are scarce, the principles of reactivity can be discussed. The strained C-C bonds of the cyclopropane ring can influence the electronics and sterics of the reaction center compared to the sp³ hybridized alpha-carbon of diethyl malonate.
Conceptual Comparison of Reactivity
| Feature | This compound | Diethyl Malonate |
| Electrophilicity | The cyclopropane ring's strain can enhance the electrophilicity of the system. | Standard reactivity of an activated methylene compound. |
| Steric Hindrance | The rigid cyclopropane ring may present different steric hindrance to incoming nucleophiles compared to the more flexible acyclic malonate. | The ethyl groups and the linear chain provide a different steric environment. |
| Potential for Ring-Opening | Under certain conditions, nucleophilic attack can lead to ring-opening of the cyclopropane. | No ring-opening is possible. |
Experimental Protocol: Michael Addition of Amines
The following is a general protocol for the Michael addition of primary amines to an activated olefin, which can be adapted for both this compound and Diethyl Malonate to benchmark their performance.[1][4]
Materials:
-
This compound or Diethyl Malonate (as the Michael acceptor)
-
Primary amine (e.g., n-octylamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the Michael acceptor (1.0 eq) in anhydrous THF to a concentration of approximately 0.1 M.
-
Add the primary amine (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for a set time (e.g., 2 hours, to be kept consistent for comparison).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (or after the set time), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the yield of the purified product.
Signaling Pathways and Workflows
To visualize the logical flow of the synthetic and comparative processes, the following diagrams are provided.
Caption: Comparison of synthetic routes to cyclopropanes.
Caption: Workflow for comparing Michael addition performance.
Conclusion
This compound presents a valuable, structurally unique building block for organic synthesis. Its preparation from readily available diethyl malonate offers a straightforward entry to this class of compounds, albeit with considerations for the handling of haloalkanes. When compared to classical cyclopropanation methods like the Simmons-Smith reaction, the malonate-based route may offer advantages in terms of starting material cost and avoidance of pyrophoric reagents, though potentially at the cost of yield.
In its application as a Michael acceptor, this compound's reactivity is influenced by the inherent strain of the cyclopropane ring. A direct, quantitative comparison with acyclic analogues like diethyl malonate under identical conditions is crucial for rational reagent selection. The provided experimental framework allows for such a head-to-head comparison, enabling researchers to make informed decisions based on the specific requirements of their synthetic targets. The unique conformational constraints and electronic properties of this compound may offer advantages in terms of stereoselectivity or downstream transformations, making it a compelling alternative to traditional malonate derivatives in modern drug discovery and development.
References
A Comparative Guide to Diethyl 1,1-cyclopropanedicarboxylate and Diethyl 1,1-cyclobutanedicarboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diethyl 1,1-cyclopropanedicarboxylate and Diethyl 1,1-cyclobutanedicarboxylate, two valuable intermediates in organic synthesis. The comparison covers their synthesis, physical and chemical properties, reactivity, and applications, with a focus on providing experimental data to support the objective analysis.
At a Glance: Key Differences
| Feature | This compound | Diethyl 1,1-cyclobutanedicarboxylate |
| CAS Number | 1559-02-0 | 3779-29-1 |
| Molecular Formula | C₉H₁₄O₄ | C₁₀H₁₆O₄ |
| Molecular Weight | 186.21 g/mol | 200.23 g/mol |
| Ring Strain | High | Moderate |
| Reactivity | More prone to ring-opening reactions | Generally more stable than the cyclopropane analog |
| Primary Synthesis Route | Reaction of diethyl malonate with 1,2-dihaloethane | Reaction of diethyl malonate with 1,3-dihalopropane |
| Reported Yields | 27% - 96.5% | 25% - 55% |
| Key Applications | Intermediate for Montelukast, Ketorolac, Foretinib | Intermediate for Carboplatin |
Physicochemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. These properties are crucial for their handling, purification, and use in synthetic procedures.
| Property | This compound | Diethyl 1,1-cyclobutanedicarboxylate |
| Appearance | Clear colorless liquid | Colourless Oil |
| Boiling Point | 134-136 °C (lit.) | 104-105 °C / 12 mmHg (lit.) |
| Density | 1.055 g/mL at 25 °C (lit.) | 1.05 g/mL at 20 °C (lit.) |
| Refractive Index (n²⁰/D) | 1.433 (lit.) | 1.4360 |
Synthesis and Experimental Protocols
Both esters are typically synthesized via the malonic ester synthesis, involving the reaction of diethyl malonate with a suitable dihaloalkane in the presence of a base.
This compound Synthesis
The synthesis of this compound involves the reaction of diethyl malonate with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane. The choice of base and solvent system significantly impacts the yield.
Typical Experimental Protocol:
A common procedure involves the reaction of diethyl malonate with 1,2-dibromoethane using a base like sodium ethoxide or potassium carbonate. The use of phase-transfer catalysts has also been reported to improve yields.
-
Method 1 (Potassium Carbonate): A mixture of diethyl malonate, 1,2-dichloroethane, and finely comminuted potassium carbonate in dimethylformamide (DMF) is heated. The water formed during the reaction is removed azeotropically. Yields as high as 83.8% have been reported with this method.[1]
-
Method 2 (Sodium Ethoxide): The original synthesis by Perkin involved the use of sodium ethoxide with 1,2-dibromoethane, which gave lower yields of 27-29%.[2]
Side Reactions: The primary side reaction is the intermolecular reaction of the intermediate with another molecule of diethyl malonate, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate.[2]
Diethyl 1,1-cyclobutanedicarboxylate Synthesis
The synthesis of Diethyl 1,1-cyclobutanedicarboxylate is achieved by reacting diethyl malonate with a 1,3-dihalopropane, such as 1,3-dibromopropane or trimethylene chlorobromide.
Typical Experimental Protocol:
A well-established method involves the use of sodium ethoxide as the base and trimethylene chlorobromide as the alkylating agent.
-
Procedure: A solution of sodium ethoxide in absolute ethanol is added to a mixture of diethyl malonate and trimethylene chlorobromide. The reaction mixture is refluxed, and after workup, the product is isolated by distillation. This method typically yields 53-55% of the desired product.[3]
Side Reactions: A significant side reaction in this synthesis is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of the intermediate with another molecule of diethyl malonate.[4] To minimize this, a two-step approach involving the preparation of diethyl γ-bromopropylmalonate followed by intramolecular cyclization can be employed, yielding around 50% of the final product.[5][6]
Comparative Synthesis Data
| Parameter | This compound | Diethyl 1,1-cyclobutanedicarboxylate |
| Dihaloalkane | 1,2-dihaloethane (e.g., 1,2-dibromoethane, 1,2-dichloroethane) | 1,3-dihalopropane (e.g., 1,3-dibromopropane, trimethylene chlorobromide) |
| Common Base | Potassium Carbonate, Sodium Ethoxide | Sodium Ethoxide |
| Reported Yield Range | 27% - 96.5% | 25% - 55% |
| Major Side Product | Tetraethyl butane-1,1,4,4-tetracarboxylate | Tetraethyl 1,1,5,5-pentanetetracarboxylate |
Reactivity and Applications
The difference in ring size between the cyclopropane and cyclobutane rings leads to distinct chemical reactivity and applications.
This compound
The high ring strain of the cyclopropane ring makes this compound susceptible to ring-opening reactions with various nucleophiles.[7] This reactivity is harnessed in various synthetic transformations.
Key Applications:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of several important drugs, including:
-
Polymer Synthesis: It can undergo ring-opening polymerization.[8]
-
Herbicide Development: Used as a building block for novel herbicides.
Diethyl 1,1-cyclobutanedicarboxylate
The cyclobutane ring is less strained than the cyclopropane ring, making Diethyl 1,1-cyclobutanedicarboxylate generally more stable. Its applications often involve transformations of the ester groups or the cyclobutane ring itself without ring opening.
Key Applications:
-
Pharmaceutical Synthesis: It is a key intermediate in the production of:
-
Carboplatin: A chemotherapy drug used to treat various cancers.[6]
-
-
Chemical Synthesis Studies: It serves as a versatile building block for the synthesis of other cyclobutane derivatives.[6]
Experimental Workflows
The following diagrams illustrate the general synthetic pathways for both compounds.
Caption: Synthesis of this compound.
Caption: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate.
Conclusion
Both this compound and Diethyl 1,1-cyclobutanedicarboxylate are valuable reagents in organic synthesis, each with its own set of advantages and disadvantages.
-
This compound can be synthesized in higher yields under optimized conditions. Its high ring strain imparts unique reactivity, making it a key building block for several important pharmaceuticals.
-
Diethyl 1,1-cyclobutanedicarboxylate , while generally obtained in lower yields, provides a more stable four-membered ring system. Its primary application lies in the synthesis of the anticancer drug Carboplatin.
The choice between these two reagents will ultimately depend on the specific target molecule and the desired chemical transformations. Researchers should carefully consider the synthetic efficiency, potential side reactions, and the inherent reactivity of the cyclized product when designing their synthetic strategies.
References
- 1. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound-1559-02-0 [ganeshremedies.com]
- 8. Page loading... [guidechem.com]
A Comparative Guide to the Synthesis of Diethyl 1,1-cyclopropanedicarboxylate: An Analysis of Reaction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to Diethyl 1,1-cyclopropanedicarboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds. While detailed kinetic data comparing these methods is not extensively available in the public domain, this document offers a comprehensive overview of prevalent synthesis strategies, focusing on reaction conditions, yields, and the impact of catalytic systems. This guide is intended to assist researchers in selecting the most suitable methodology for their specific applications.
Comparison of Synthesis Methodologies
The primary and most established method for synthesizing this compound is the reaction of diethyl malonate with a 1,2-dihaloethane. Variations in bases, solvents, and the use of phase transfer catalysis significantly impact the reaction's efficiency. An alternative approach involves a ylide-initiated Michael addition-cyclization, offering a different pathway to the cyclopropane ring.
| Synthesis Method | Reagents | Base/Catalyst | Solvent | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Classical Alkylation | Diethyl malonate, 1,2-dibromoethane | Sodium ethoxide | Ethanol | Several hours | Moderate | Well-established, readily available reagents. | Often requires strictly anhydrous conditions, potential for side reactions. |
| Phase Transfer Catalysis (PTC) | Diethyl malonate, 1,2-dibromoethane or 1,2-dichloroethane | 50% aq. NaOH, Triethylbenzylammonium chloride | - (Biphasic) | ~2 hours | High (66-73% for the diacid)[1] | Milder reaction conditions, no need for anhydrous solvents, often faster.[1] | Requires a phase transfer catalyst which may need to be removed from the final product. |
| Potassium Carbonate in DMF | Diethyl malonate, 1,2-dichloroethane | Potassium carbonate | Dimethylformamide (DMF) | 5-6 hours | High | Avoids the use of strong alkoxide bases. | DMF is a high-boiling solvent that can be difficult to remove. |
| Ylide-initiated Michael Addition-Cyclization | α,β-unsaturated ester, Sulfur ylide | - | Varies | Varies | High diastereoselectivity | Can be highly stereoselective.[2][3] | May require the synthesis of the specific ylide precursor. |
Experimental Protocols
Classical Alkylation using Sodium Ethoxide
This protocol is a traditional method for the synthesis of cyclopropane derivatives from malonic esters.
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium metal
-
Absolute ethanol
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under a reflux condenser with a drying tube.
-
In a separate flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, diethyl malonate and 1,2-dibromoethane are mixed.
-
The mixture is heated, and the sodium ethoxide solution is added slowly to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional period.
-
The ethanol is removed by distillation.
-
The residue is cooled, and water is added to dissolve the sodium bromide byproduct.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed with a saturated salt solution and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the crude product is purified by vacuum distillation.
Phase Transfer Catalysis (PTC) Method
This method offers a more efficient and less stringent alternative to the classical approach.[1]
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
50% aqueous sodium hydroxide solution
-
Triethylbenzylammonium chloride (TEBAC)
-
Ether
-
Concentrated hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a vigorously stirred 50% aqueous sodium hydroxide solution, add triethylbenzylammonium chloride at room temperature.[1]
-
To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once.[1]
-
Continue vigorous stirring for approximately 2 hours.[1]
-
Transfer the reaction mixture to a larger flask and cool in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extract the aqueous layer multiple times with ether.
-
Combine the ether layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product, which can be further purified.
Visualizations
Reaction Pathway: Diethyl Malonate to this compound
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow: General Synthesis and Purification
References
Safety Operating Guide
Proper Disposal of Diethyl 1,1-Cyclopropanedicarboxylate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Diethyl 1,1-cyclopropanedicarboxylate (CAS No. 1559-02-0), a common intermediate in pharmaceutical and organic synthesis.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Primary Disposal Method: Professional Waste Management
The recommended and most secure method for the disposal of this compound is to use a licensed and approved hazardous waste disposal company.[4][5][6] This ensures that the chemical is managed in accordance with all local, state, and federal regulations.
Operational Steps:
-
Segregation and Storage: Store waste this compound in a dedicated, clearly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Incompatible Materials: Avoid contact with acids, bases, and reducing agents.[4]
-
Labeling: Ensure the waste container is accurately labeled with the chemical name ("this compound"), CAS number (1559-02-0), and appropriate hazard warnings.
-
Collection: Arrange for collection by a certified hazardous waste disposal service. Provide them with a copy of the Safety Data Sheet (SDS).
Laboratory-Scale Neutralization Protocol (for consideration)
In situations where small quantities of this compound require treatment before disposal, a saponification reaction can be employed to hydrolyze the ester into the less volatile dicarboxylic acid salt. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Experimental Protocol: Saponification of this compound
This protocol is adapted from synthetic procedures and should be treated as a chemical transformation for waste treatment.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH), 50% aqueous solution[1]
-
Water
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask)
-
Stirring apparatus (magnetic or mechanical)
-
pH indicator paper or a pH meter
-
Appropriate PPE: chemical-resistant gloves, safety goggles, lab coat.
Procedure:
-
In a well-ventilated fume hood, place the waste this compound into the reaction vessel.
-
With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide.[1] The reaction is exothermic; control the rate of addition to maintain a safe temperature.
-
Continue stirring the mixture. The reaction progress can be monitored by the disappearance of the organic ester layer.
-
After the reaction is complete, the resulting solution will contain the sodium salt of cyclopropane-1,1-dicarboxylic acid.
-
Neutralize the solution carefully with a dilute acid (e.g., hydrochloric acid) to a neutral pH. This should be done with caution as it can generate heat.
-
The resulting aqueous waste, containing the dicarboxylic acid, should then be disposed of in accordance with institutional and local regulations for aqueous chemical waste.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | [7][8] |
| Molecular Weight | 186.20 g/mol | [7][8] |
| Appearance | Colorless liquid | [2] |
| Density | 1.055 g/mL at 25 °C | [2][9] |
| Boiling Point | 94-96 °C at 10 mmHg | [2][9] |
| Flash Point | 86 °C / 186.8 °F | [4] |
| Refractive Index | n20/D 1.433 | [2][9] |
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.dk [fishersci.dk]
- 6. fishersci.com [fishersci.com]
- 7. guidechem.com [guidechem.com]
- 8. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl cyclopropane-1,1-dicarboxylate | Fisher Scientific [fishersci.ca]
Personal protective equipment for handling Diethyl 1,1-cyclopropanedicarboxylate
Essential Safety and Handling Guide for Diethyl 1,1-cyclopropanedicarboxylate
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 1559-02-0), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations.
Hazard Assessment and Chemical Properties
This compound is classified as a combustible liquid[1]. While comprehensive toxicological properties have not been fully investigated, it is recommended to handle it with care, avoiding contact with skin, eyes, and clothing[1][2]. Some reports indicate it may cause skin and serious eye irritation[3]. It is incompatible with acids, bases, and reducing agents[1][4].
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1559-02-0 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [3] |
| Molecular Weight | 186.20 g/mol | [3] |
| Appearance | Light yellow liquid | [4] |
| Boiling Point | 70 - 75 °C @ 1 mmHg | [4] |
| Flash Point | 98 °C / 208.4 °F (closed cup) | [4][5] |
| Density | 1.060 g/mL | [4] |
| Storage Class | 10 - Combustible liquids | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. The following equipment should be used when handling this compound.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1][4].
-
Skin and Body Protection :
-
Gloves : Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact[2][6]. Always inspect gloves for integrity before use and replace them regularly.
-
Clothing : A lab coat or other protective clothing is necessary to prevent skin exposure[1]. Ensure shoes are close-toed and cover the entire foot[6][7].
-
-
Respiratory Protection :
Safe Handling Protocol
Adherence to a strict, step-by-step operational plan minimizes risk.
Preparation
-
Ventilation : Confirm that the chemical fume hood is functioning correctly before starting any work.
-
PPE : Don all required personal protective equipment as outlined above.
-
Emergency Equipment : Ensure a spill kit with inert absorbent material (e.g., sand, vermiculite) and a Class B fire extinguisher are readily accessible[2][4].
-
Environment : Keep the work area clear of ignition sources such as heat, sparks, and open flames[1].
Handling
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing[1][4].
-
Avoid Inhalation : Do not breathe vapors or mists[4].
-
Hygiene : Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before leaving the laboratory, even if gloves were worn[1][7]. Do not eat, drink, or smoke in the handling area[8].
Storage
-
Container : Keep the container tightly closed when not in use[1][4].
-
Location : Store in a dry, cool, and well-ventilated place away from heat and ignition sources[1][4].
-
Incompatibilities : Store separately from incompatible materials such as acids, bases, and reducing agents[1][4].
Spill and Emergency Procedures
Immediate and correct response to a spill is critical for safety.
-
Small Spills :
-
Large Spills : If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1].
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention[1].
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[1].
-
Waste Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Waste Collection : Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container[2].
-
Contaminated Solids : Place contaminated solids (e.g., used gloves, paper towels, absorbent material) into a separate, sealed container for disposal[2].
-
Disposal Route : Dispose of all waste through an approved hazardous waste management program. Do not dispose of this chemical down the drain[1][2]. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification[4].
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 反式-1,2-环丙二羧酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. csub.edu [csub.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
